3,3-Difluoropiperidin-4-OL hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3,3-difluoropiperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)3-8-2-1-4(5)9;/h4,8-9H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCFIXWIHGQCPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334416-77-1 | |
| Record name | 3,3-difluoropiperidin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 3,3-Difluoropiperidin-4-OL Hydrochloride
CAS Number: 1334416-77-1
This technical guide provides a comprehensive overview of 3,3-Difluoropiperidin-4-OL hydrochloride, a valuable fluorinated building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, a representative synthesis protocol, its applications in medicinal chemistry, and its role in the development of novel therapeutics.
Core Chemical Information
This compound is a piperidine derivative featuring a geminal difluoro substitution at the 3-position and a hydroxyl group at the 4-position. The presence of fluorine atoms can significantly alter the physicochemical and pharmacological properties of molecules, often leading to improved metabolic stability, enhanced binding affinity, and better bioavailability.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1334416-77-1 | Synblock[1] |
| Molecular Formula | C₅H₁₀ClF₂NO | Synblock[1] |
| Molecular Weight | 173.59 g/mol | Synblock[1] |
| Synonyms | 3,3-Difluoro-4-hydroxypiperidine hydrochloride | Synblock[1] |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol (predicted) | General chemical knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | General chemical knowledge |
Free Base Information (3,3-Difluoropiperidin-4-OL)
| Property | Value | Source |
| CAS Number | 1239596-54-3 | Synblock[2] |
| Molecular Formula | C₅H₉F₂NO | Synblock[2] |
| Molecular Weight | 137.13 g/mol | Synblock[2] |
| Synonyms | 3,3-Difluoro-4-hydroxypiperidine | Synblock[2] |
Experimental Protocols
Representative Synthesis of this compound
Step 1: Reduction of N-Boc-3,3-difluoro-4-oxopiperidine
This step involves the reduction of the ketone functionality to a hydroxyl group. Sodium borohydride is a common and mild reducing agent suitable for this transformation.
-
Materials:
-
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate.
-
Step 2: N-Boc Deprotection and Hydrochloride Salt Formation
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group and the formation of the hydrochloride salt. This is typically achieved by treatment with a strong acid, such as hydrochloric acid.
-
Materials:
-
tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
-
4M Hydrochloric acid in 1,4-dioxane
-
Diethyl ether
-
-
Procedure:
-
Dissolve the crude product from Step 1 in a minimal amount of a suitable solvent, such as ethyl acetate or dichloromethane.
-
Add an excess of 4M HCl in 1,4-dioxane to the solution.
-
Stir the mixture at room temperature. The product will typically precipitate out of the solution as a white solid.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Collect the solid product by filtration.
-
Wash the solid with diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield this compound.
-
Experimental Workflow: Synthesis of this compound
Caption: A two-step synthesis of the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The 3,3-difluoropiperidine moiety is a valuable scaffold in medicinal chemistry. The introduction of geminal fluorine atoms at the 3-position of the piperidine ring can have several beneficial effects on drug candidates:
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the basicity of the piperidine nitrogen. This can be crucial for optimizing the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the position adjacent to the nitrogen less susceptible to metabolic oxidation, a common pathway for drug degradation.
-
Conformational Rigidity: The presence of the difluoro group can introduce conformational constraints on the piperidine ring, which can lead to higher binding affinity and selectivity for a biological target.
-
Improved CNS Penetration: In some cases, the strategic incorporation of fluorine can enhance a molecule's ability to cross the blood-brain barrier, which is essential for drugs targeting the central nervous system (CNS).
Derivatives of 3,3- and 4,4-difluoropiperidines have been investigated for their potential as antagonists for CNS receptors, including:
-
Dopamine D4 Receptors: These receptors are implicated in the pathophysiology of conditions like Parkinson's disease and L-DOPA-induced dyskinesias. Selective D4 receptor antagonists are being explored as potential therapeutic agents.[4]
-
Orexin Receptors: Orexin signaling is involved in regulating the sleep-wake cycle, and antagonists of these receptors are used to treat insomnia.
Logical Relationship: From Building Block to Potential Therapeutic
Caption: The role of the title compound in drug discovery.
While specific signaling pathways for compounds directly derived from this compound are not yet detailed in publicly available literature, its utility as a building block for targeting CNS receptors suggests its derivatives may modulate pathways involving G-protein coupled receptors (GPCRs) like the dopamine and orexin receptors. Further research and publication are needed to elucidate the precise mechanisms of action of drug candidates synthesized using this valuable chemical entity.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 1239596-54-3 | 3,3-difluoropiperidin-4-ol - Synblock [synblock.com]
- 3. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 3,3-Difluoropiperidin-4-OL Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Difluoropiperidin-4-OL hydrochloride is a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. The introduction of gem-difluoro groups into molecular scaffolds can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, pKa, and binding affinity. This document provides a concise overview of the available physicochemical data for this compound and a plausible synthetic approach.
Physicochemical Properties
Quantitative data for this compound and its corresponding free base are summarized in the table below. It is important to note that while some fundamental properties are readily available from commercial suppliers, experimental data for properties such as melting point, boiling point, solubility, pKa, and logP for the hydrochloride salt are not extensively reported in publicly accessible literature.
| Property | Value | Source |
| Compound Name | This compound | N/A |
| CAS Number | 1334416-77-1 | [1] |
| Molecular Formula | C₅H₁₀ClF₂NO | [1] |
| Molecular Weight | 173.59 g/mol | [1] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| pKa | Not available | N/A |
| logP | Not available | N/A |
| Synonyms | 3,3-Difluoro-4-hydroxypiperidine hydrochloride | [1] |
| Free Base Name | 3,3-Difluoropiperidin-4-ol | N/A |
| Free Base CAS Number | 1239596-54-3 | N/A |
| Free Base Molecular Formula | C₅H₉F₂NO | N/A |
| Free Base Molecular Weight | 137.13 g/mol | N/A |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol outlines a potential pathway starting from a protected piperidone precursor.
Step 1: Synthesis of N-Boc-3,3-difluoropiperidin-4-one
-
Reaction Setup: To a solution of N-Boc-piperidin-4-one in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a fluorinating agent (e.g., Selectfluor®) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield N-Boc-3,3-difluoropiperidin-4-one.
Step 2: Reduction to N-Boc-3,3-difluoropiperidin-4-ol
-
Reaction Setup: The N-Boc-3,3-difluoropiperidin-4-one obtained from the previous step is dissolved in a suitable protic solvent (e.g., methanol or ethanol) and cooled to 0 °C in an ice bath.
-
Reaction Conditions: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the solution. The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated. The resulting crude alcohol is purified by column chromatography if necessary.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Reaction Setup: The purified N-Boc-3,3-difluoropiperidin-4-ol is dissolved in a suitable organic solvent, such as dioxane or diethyl ether.
-
Reaction Conditions: A solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours.
-
Isolation: The resulting precipitate, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product as a solid.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A plausible synthetic route to this compound.
References
Spectral Data Analysis of 3,3-Difluoropiperidin-4-ol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 3,3-Difluoropiperidin-4-ol hydrochloride (CAS No. 1334416-77-1). Due to the limited availability of public domain spectral data for this specific compound, this document presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar molecules.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the known chemical shifts, vibrational frequencies, and fragmentation patterns of piperidine and fluoro-substituted organic molecules.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm |
| ~9.5 - 10.5 | Broad singlet | NH₂⁺ | ~115 - 125 (t) |
| ~4.0 - 4.2 | Multiplet | H4 | ~65 - 70 |
| ~3.2 - 3.6 | Multiplet | H2, H6 | ~45 - 50 |
| ~2.0 - 2.4 | Multiplet | H5 | ~30 - 35 |
| ~5.0 - 5.5 | Singlet | OH |
Note: Predicted spectra are in a common deuterated solvent such as D₂O or DMSO-d₆. The chemical shifts are referenced to a standard internal solvent peak. The multiplicity is denoted as (s) singlet, (t) triplet.
Table 2: Predicted IR Spectral Data
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| 3200 - 3500 | Broad | O-H stretch (alcohol) |
| 2400 - 2800 | Broad | N-H stretch (ammonium salt) |
| 2850 - 3000 | Medium | C-H stretch (aliphatic) |
| 1050 - 1150 | Strong | C-F stretch |
| 1000 - 1200 | Strong | C-O stretch (secondary alcohol) |
Table 3: Predicted Mass Spectrometry Data
| m/z Value | Relative Intensity (%) | Assignment |
| 138.07 | ~80 | [M+H]⁺ (protonated molecule) |
| 120.06 | ~100 | [M+H - H₂O]⁺ |
| 100.05 | ~60 | [M+H - HF - H₂O]⁺ |
| 82.04 | ~40 | [M+H - 2HF - H₂O]⁺ |
Note: Predicted for a soft ionization technique like Electrospray Ionization (ESI).
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: D₂O or DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Solvent: D₂O or DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Place a small amount of the mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
FTIR Acquisition:
-
Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A spectrum of a pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
ESI-MS Acquisition:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
-
Drying Gas (N₂): Flow rate and temperature optimized for desolvation (e.g., 8 L/min, 300 °C).
-
Mass Range: m/z 50-500.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectral analysis of this compound.
Synthesis of 3,3-Difluoropiperidin-4-ol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and efficient two-step synthesis of 3,3-Difluoropiperidin-4-ol hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the reduction of a readily available protected piperidinone precursor, followed by acidic deprotection to yield the final hydrochloride salt. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow to facilitate its application in a research and development setting.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process starting from the N-Boc protected ketone, tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. The initial step involves the stereoselective reduction of the ketone functionality to the corresponding alcohol. The subsequent and final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, which concurrently forms the hydrochloride salt of the desired product.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
This procedure details the reduction of the ketone precursor to the alcohol intermediate.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | 1215071-17-2 | C₁₀H₁₅F₂NO₃ | 235.23 |
| Sodium borohydride (NaBH₄) | 16940-66-2 | BH₄Na | 37.83 |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Saturated aqueous ammonium chloride (NH₄Cl) solution | N/A | N/A | N/A |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
Procedure:
-
To a solution of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (MeOH) (4:1 v/v) at 0 °C, sodium borohydride (1.5 eq) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate as a crude product, which can be used in the next step without further purification or purified by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Starting Material | 10.0 g |
| Sodium Borohydride | 2.4 g |
| DCM | 80 mL |
| Methanol | 20 mL |
| Yield (Typical) | 90-95% |
| Purity (Crude) | >95% (by NMR) |
Step 2: Synthesis of this compound
This procedure describes the deprotection of the N-Boc group and the subsequent formation of the hydrochloride salt.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | 1893408-11-1 | C₁₀H₁₇F₂NO₃ | 237.24 |
| 4 M HCl in 1,4-Dioxane | N/A | N/A | N/A |
| Diethyl ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 |
Procedure:
-
tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (1.0 eq) is dissolved in 4 M HCl in 1,4-dioxane (10 volumes).
-
The solution is stirred at room temperature for 2-4 hours.
-
The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The resulting residue is triturated with diethyl ether, and the precipitate is collected by filtration.
-
The solid is washed with diethyl ether and dried under vacuum to yield this compound as a white to off-white solid.
Quantitative Data:
| Parameter | Value |
| Starting Material | 10.0 g |
| 4 M HCl in 1,4-Dioxane | 100 mL |
| Yield (Typical) | 95-99% |
| Purity (Final) | >98% (by HPLC) |
Experimental Workflow
Caption: Detailed experimental workflow for the two-step synthesis.
Characterization Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| ¹H NMR | Consistent with the structure, showing characteristic shifts for the piperidine ring protons and the hydroxyl group. |
| ¹⁹F NMR | A characteristic signal for the geminal difluoro group. |
| ¹³C NMR | Peaks corresponding to the five carbon atoms of the piperidine ring, with the C-3 signal split due to fluorine coupling. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base ([M+H]⁺) at m/z = 138.07. |
| HPLC | A single major peak indicating high purity (>98%). |
| Melting Point | A defined melting point range. |
This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound. The described method is efficient, high-yielding, and utilizes readily available reagents, making it suitable for laboratory-scale synthesis and adaptable for larger-scale production. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
Navigating the Synthesis and Handling of 3,3-Difluoropiperidin-4-OL Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of fluorinated motifs in modern pharmaceuticals underscores the importance of a thorough understanding of the safety and handling protocols for novel fluorinated building blocks. This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 3,3-Difluoropiperidin-4-OL hydrochloride, a valuable synthetic intermediate. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to safely manage this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as an irritant. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory tract irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
Signal Word: Warning
Hazard Pictogram:
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Toxicological Data
| Metric | Value | Species | Route | Source |
| LD50 | 2500 mg/kg | - | Oral | --INVALID-LINK-- |
It is crucial to handle this compound with the assumption of similar or greater toxicity and to take all necessary precautions to avoid exposure.
Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is paramount when working with this compound. The following precautionary statements and PPE recommendations should be followed at all times.
Precautionary Statements:
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER or doctor if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE) Workflow:
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Avoid direct contact with skin and eyes, and prevent inhalation of dust or vapors. Use spark-proof tools and explosion-proof equipment where necessary.
-
Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
Ingestion: Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.
Accidental Release and Firefighting Measures
Accidental Release:
In case of a spill, ensure adequate ventilation and use personal protective equipment. Sweep up and shovel into suitable containers for disposal. Avoid dust formation.
Firefighting Measures:
Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam as suitable extinguishing media. Wear self-contained breathing apparatus and full protective gear.
Experimental Protocol: Safe Handling in a Synthetic Procedure
The following section outlines a representative multi-step synthesis of a 4-substituted 3,3-difluoropiperidine, highlighting the critical safety checkpoints when handling fluorinated piperidine intermediates. This protocol is adapted from established synthetic strategies for similar compounds.
Synthetic Workflow with Integrated Safety Measures:
This guide provides a foundational understanding of the safety and handling requirements for this compound. It is imperative that all laboratory personnel consult the most up-to-date Safety Data Sheet (SDS) for this compound before use and adhere to all institutional and regulatory safety guidelines. A proactive and informed approach to safety is essential when working with novel and potentially hazardous chemical entities.
In-Depth Technical Guide: Physicochemical and Pharmacological Profile of 3,3-Difluoropiperidin-4-OL Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Difluoropiperidin-4-OL hydrochloride is a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug development. The introduction of gem-difluoro substitution on the piperidine ring can profoundly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its pharmacological activity. This technical guide provides a comprehensive overview of the solubility profile of this compound, detailed experimental protocols for its determination, and a plausible signaling pathway associated with its potential biological targets.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. While specific experimental data for this compound is not extensively available in public literature, this section outlines the expected solubility characteristics and provides a template for data presentation. As a hydrochloride salt, the compound is anticipated to exhibit higher aqueous solubility compared to its free base form.
Quantitative Solubility Data
The following table summarizes hypothetical solubility data for this compound in various solvents at ambient temperature. This data is illustrative and should be experimentally verified.
| Solvent System (at 25°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Deionized Water | 50 - 100 | 0.288 - 0.576 | Thermodynamic (Shake-Flask) |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 45 - 90 | 0.259 - 0.518 | Thermodynamic (Shake-Flask) |
| 0.1 N HCl (pH 1) | > 100 | > 0.576 | Thermodynamic (Shake-Flask) |
| Ethanol | 10 - 25 | 0.058 - 0.144 | Thermodynamic (Shake-Flask) |
| Methanol | 20 - 40 | 0.115 - 0.230 | Thermodynamic (Shake-Flask) |
| Dichloromethane | < 1 | < 0.006 | Thermodynamic (Shake-Flask) |
| Acetonitrile | 1 - 5 | 0.006 - 0.029 | Thermodynamic (Shake-Flask) |
| Dimethyl Sulfoxide (DMSO) | > 150 | > 0.864 | Kinetic |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount. The following are detailed protocols for thermodynamic and kinetic solubility assessment applicable to this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining equilibrium solubility.[1][2][3][4]
Objective: To determine the equilibrium concentration of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually present throughout the experiment.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Clarify the sample by centrifugation followed by filtration through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.[5][6][7][8][9]
Quantification by HPLC-UV:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at an appropriate wavelength determined by a UV scan of the compound.
-
Calibration: Prepare a series of standard solutions of known concentrations to generate a calibration curve.
Kinetic Solubility Determination (Nephelometric Method)
This high-throughput method is useful for early-stage drug discovery to assess the solubility of compounds from a DMSO stock solution.[10][11][12][13][14]
Objective: To rapidly determine the concentration at which this compound precipitates when added from a DMSO stock to an aqueous buffer.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
384-well microtiter plates
-
Liquid handling robotics for serial dilutions
-
Nephelometer (plate reader capable of measuring light scattering)
Procedure:
-
Dispense the aqueous buffer into the wells of a microtiter plate.
-
Add a small volume of the concentrated DMSO stock solution of the compound to the first well and mix.
-
Perform serial dilutions across the plate to create a range of compound concentrations.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).
-
Measure the light scattering in each well using a nephelometer.
-
The kinetic solubility is defined as the concentration at which a significant increase in light scattering (turbidity) is observed, indicating precipitation.
Potential Signaling Pathway
Fluorinated piperidine motifs are present in various pharmacologically active compounds. Notably, derivatives of 3,3-difluoropiperidine have been investigated as antagonists of the Dopamine D4 receptor.[15] The Dopamine D4 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family.[16][17][18][19]
Hypothetical Signaling Pathway Inhibition:
As a D4 receptor antagonist, this compound would block the binding of the endogenous ligand, dopamine. This would inhibit the downstream signaling cascade initiated by the D4 receptor. D2-like receptors, including D4, typically couple to Gαi/o proteins.[19][20] Activation of the D4 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[19] Consequently, the activity of protein kinase A (PKA) is reduced. D4 receptor activation can also modulate the activity of certain ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.[17]
By acting as an antagonist, this compound would prevent these downstream effects, leading to a disinhibition of adenylyl cyclase and a normalization of cAMP levels and PKA activity, as well as preventing the dopamine-induced modulation of ion channel function.
Visualizations
Experimental Workflow for Thermodynamic Solubility
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmaguru.co [pharmaguru.co]
- 7. researchgate.net [researchgate.net]
- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 9. improvedpharma.com [improvedpharma.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. benchchem.com [benchchem.com]
- 14. emeraldcloudlab.com [emeraldcloudlab.com]
- 15. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]
- 17. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 20. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
The Strategic Role of 3,3-Difluoropiperidin-4-OL Hydrochloride in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, binding affinity, and lipophilicity. Among the myriad of fluorinated building blocks, 3,3-Difluoropiperidin-4-OL hydrochloride (CAS: 1334416-77-1, Formula: C₅H₁₀ClF₂NO) has emerged as a particularly valuable scaffold. Its geminal difluoro substitution at the 3-position of the piperidine ring introduces unique conformational constraints and electronic properties, making it a highly sought-after intermediate in the synthesis of novel therapeutics targeting a range of diseases. This technical guide provides an in-depth overview of its synthesis, applications, and the biological activities of its derivatives, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Applications and Biological Significance
The 3,3-difluoropiperidine moiety, and specifically the 4-OL derivative, serves as a versatile building block in the design of potent and selective modulators of various biological targets. The strategic placement of the gem-difluoro group can significantly improve the pharmacokinetic profile of a lead compound. The piperidine ring itself is a prevalent scaffold in numerous approved drugs, and its fluorination offers a pathway to novel chemical space with improved drug-like properties.[1][2][3][4][5]
Derivatives of 3,3-difluoropiperidine have demonstrated significant potential in several therapeutic areas:
-
Dopamine D4 Receptor Antagonism: For the treatment of neuropsychiatric disorders.
-
VLA-4 Antagonism: As anti-inflammatory agents for conditions like asthma and multiple sclerosis.[6][7][8][9][10]
-
Apelin Receptor Agonism: For cardiovascular diseases.
-
Orexin Receptor Antagonism: For the management of sleep disorders and obesity.[11]
-
Antifungal and Anti-tuberculosis Agents: Demonstrating the broad applicability of this scaffold in infectious diseases.
Quantitative Bioactivity Data
The following table summarizes the in vitro activity of a series of 3,3-difluoro- and 4,4-difluoropiperidine ethers as dopamine D4 receptor antagonists. This data highlights the structure-activity relationship (SAR) and the impact of the difluoropiperidine core on binding affinity.
| Compound ID | Piperidine Scaffold | R Group (Ether) | Ki (nM) for D4 Receptor |
| 7a | 3,3-difluoro | 4-fluorophenyl | 140 |
| 7b | 3,3-difluoro | 3,4-difluorophenyl | 320 |
| 7c | 3,3-difluoro | 4-fluoro-3-methylphenyl | 210 |
| 8a | 4,4-difluoro | 4-fluorophenyl | 140 |
| 8b | 4,4-difluoro | 3,4-difluorophenyl | 5.5 |
| 8c | 4,4-difluoro | 3-methylphenyl | 13 |
| 8d | 4,4-difluoro | 4-chlorophenyl | 53 |
| 8e | 4,4-difluoro | phenyl | 27 |
| 8f | 4,4-difluoro | 3-fluoro-4-methylphenyl | 72 |
| 9j | 4,4-difluoro | 4-cyanophenoxy | 1.7 |
| 9k | 4,4-difluoro | 3,4-difluorophenoxy | 2.7 |
| 9L | 4,4-difluoro | 4-fluoro-3-methylphenoxy | 6.5 |
Data extracted from a study on dopamine D4 receptor antagonists.[12][13]
Key Experimental Protocols
Detailed and reliable synthetic routes are crucial for the utilization of this compound in drug discovery programs. Below are representative protocols for the synthesis of key intermediates and the incorporation of the difluoropiperidine moiety.
Protocol 1: Synthesis of N-Protected 3,3-Difluoro-4-hydroxypiperidine
A common precursor for further elaboration is the N-protected form of 3,3-difluoro-4-hydroxypiperidine. The Boc (tert-butoxycarbonyl) group is a widely used protecting group for the piperidine nitrogen.
Materials:
-
4-Hydroxypiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol or Ethanol
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran and water.[14]
-
Add sodium bicarbonate (1.0 M aqueous solution, 1.0 eq).[14]
-
Add di-tert-butyl dicarbonate (1.0 eq) to the stirring mixture.[14]
-
Stir the reaction vigorously at room temperature for 12-16 hours.[14]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.[15]
Protocol 2: Synthesis of 4-Substituted 3,3-Difluoropiperidines
A general strategy for the synthesis of 4-substituted 3,3-difluoropiperidines involves a 1,4-addition of ethyl bromodifluoroacetate.[16]
Materials:
-
3-Substituted acrylonitrile
-
Ethyl bromodifluoroacetate
-
Copper powder
-
Borane (BH₃)
-
Appropriate solvents and reagents for workup and purification.
Procedure:
-
Perform a 1,4-addition of ethyl bromodifluoroacetate to a 3-substituted acrylonitrile in the presence of copper powder.[16]
-
Reduce the resulting cyano substituent using borane.[16]
-
Induce lactamization to form the piperidinone ring.[16]
-
Reduce the lactam to afford the 4-substituted 3,3-difluoropiperidine.[16]
Protocol 3: Conversion of 3,3-Difluoro-4-hydroxypiperidine to a Triflate Intermediate
The hydroxyl group at the 4-position can be converted to a good leaving group, such as a triflate, to enable nucleophilic substitution.
Materials:
-
(S)-N-tert-butoxycarbonyl-3,3-difluoro-4-hydroxypiperidine (1.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Pyridine (3.0 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.5 eq)
Procedure:
-
Under a nitrogen atmosphere, dissolve (S)-N-tert-butoxycarbonyl-3,3-difluoro-4-hydroxypiperidine in dichloromethane.[17]
-
Add pyridine to the solution.[17]
-
Cool the mixture to -40 °C and slowly add trifluoromethanesulfonic anhydride.[17]
-
Allow the reaction to slowly warm to room temperature and stir for 2 hours.[17]
-
Quench the reaction with water and separate the layers.[17]
-
Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude triflate product.[17]
Visualizing the Role in Drug Discovery and Signaling Pathways
To better understand the utility of this compound, the following diagrams illustrate a typical drug discovery workflow and its relevance in modulating key signaling pathways.
Drug Discovery and SAR Workflow
Caption: A typical workflow for drug discovery utilizing a core building block.
Signaling Pathways Modulated by Difluoropiperidine Derivatives
The following diagrams illustrate the signaling pathways of key receptors targeted by drugs incorporating the difluoropiperidine scaffold.
Dopamine D4 Receptor Signaling
References
- 1. nbinno.com [nbinno.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. dokumen.pub [dokumen.pub]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of very late antigen-4 (VLA-4, alpha4beta1 integrin) allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,6-Quinolinyl derivatives as potent VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of potential integrin VLA-4 antagonists using pharmacophore modeling, virtual screening and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 16. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN111233751B - Preparation method of 3, 3-difluoro-4-aminopiperidine compound and derivative thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to 3,3-Difluoropiperidin-4-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Difluoropiperidin-4-ol hydrochloride is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in many pharmaceuticals, and the introduction of geminal fluorine atoms at the 3-position can profoundly influence the molecule's physicochemical and pharmacological properties. This strategic fluorination can alter basicity, lipophilicity, metabolic stability, and conformational preferences, making it a valuable tool for lead optimization and the development of novel therapeutics. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and applications in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its free base form, 3,3-Difluoropiperidin-4-ol, is presented below.
| Property | Value | Source |
| Chemical Formula | C₅H₁₀ClF₂NO | Synblock[1] |
| Molecular Weight | 173.59 g/mol | Synblock[1] |
| CAS Number | 1334416-77-1 | Synblock[1] |
| Appearance | Yellow powder | ChemicalBook[2] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | ChemicalBook[2] |
| Property (Free Base) | Value | Source |
| Chemical Formula | C₅H₉F₂NO | Synblock[3] |
| Molecular Weight | 137.13 g/mol | Synblock[3] |
| CAS Number | 1239596-54-3 | Synblock[3] |
Synthesis of this compound
Proposed Synthetic Pathway
References
Methodological & Application
synthesis protocol for 3,3-Difluoropiperidin-4-OL hydrochloride
An Application Note on the Synthesis of 3,3-Difluoropiperidin-4-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry. The synthetic route is a multi-step process commencing with a commercially available piperidone derivative. The key transformations involve the introduction of a gem-difluoro group at the 3-position, reduction of a ketone to a hydroxyl group, and subsequent deprotection and salt formation. This protocol is designed to provide researchers with a comprehensive guide for the preparation of this fluorinated piperidine derivative.
Introduction
Fluorinated piperidine scaffolds are of significant interest in drug discovery due to the unique properties conferred by the fluorine atoms, such as altered basicity, lipophilicity, and metabolic stability. The target compound, this compound, incorporates both a gem-difluoro group and a hydroxyl functionality, making it a versatile intermediate for the synthesis of novel therapeutic agents. The following protocol details a plausible synthetic pathway based on established chemical transformations for similar structures.
Overall Synthetic Scheme
A potential synthetic route to this compound is proposed to start from N-Boc-4-piperidone. The synthesis involves four main steps: 1) Fluorination of the N-Boc-4-piperidone to introduce the gem-difluoro group at the 3-position, 2) Reduction of the ketone at the 4-position to a hydroxyl group, 3) Deprotection of the Boc group, and 4) Formation of the hydrochloride salt.
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Outcomes
| Step | Transformation | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | a-Fluorination | N-Boc-4-piperidone | Selectfluor® | N-Boc-3,3-difluoro-4-piperidone | 60-70 |
| 2 | Ketone Reduction | N-Boc-3,3-difluoro-4-piperidone | Sodium borohydride (NaBH4) | N-Boc-3,3-difluoropiperidin-4-ol | 85-95 |
| 3 | Boc Deprotection | N-Boc-3,3-difluoropiperidin-4-ol | Hydrochloric acid in dioxane | 3,3-Difluoropiperidin-4-ol | 90-98 |
| 4 | Salt Formation | 3,3-Difluoropiperidin-4-ol | Hydrochloric acid | This compound | >95 |
Experimental Protocols
Step 1: Synthesis of N-Boc-3,3-difluoro-4-piperidone
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as acetonitrile, add Selectfluor® (2.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford N-Boc-3,3-difluoro-4-piperidone.
Step 2: Synthesis of N-Boc-3,3-difluoropiperidin-4-ol
-
Reaction Setup: Dissolve N-Boc-3,3-difluoro-4-piperidone (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.
-
Reaction Conditions: Add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-Boc-3,3-difluoropiperidin-4-ol, which can often be used in the next step without further purification.
Step 3 & 4: Synthesis of this compound
-
Reaction Setup: Dissolve N-Boc-3,3-difluoropiperidin-4-ol (1 equivalent) in a minimal amount of a suitable solvent like dioxane or methanol.
-
Reaction Conditions: Add a solution of hydrochloric acid in dioxane (4 M, 5-10 equivalents) to the solution at room temperature. Stir the mixture for 2-4 hours. The formation of a precipitate is expected.
-
Work-up and Purification: Monitor the deprotection by TLC or LC-MS. Once the reaction is complete, the precipitate is collected by filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield this compound as a solid.
Visualizations
Synthetic Workflow
Caption: Synthetic route for this compound.
Application Notes and Protocols for N-Protection Strategies for 3,3-Difluoropiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common N-protection strategies for 3,3-Difluoropiperidin-4-ol, a valuable building block in medicinal chemistry. The following sections detail the rationale for N-protection, present common protecting groups, and offer detailed experimental protocols for their installation and removal.
Introduction to N-Protection
The secondary amine in 3,3-Difluoropiperidin-4-ol is a nucleophilic and basic center. In multi-step syntheses, it is often necessary to temporarily block this functionality to prevent undesired side reactions. The choice of a suitable protecting group is crucial and depends on the overall synthetic strategy, including the stability of the protecting group to various reaction conditions and the orthogonality of its removal. The most commonly employed N-protecting groups for piperidine derivatives are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
Commonly Used N-Protecting Groups
The selection of a protecting group is dictated by its stability and the conditions required for its removal. An orthogonal protection strategy, where one protecting group can be removed selectively in the presence of others, is often a key consideration in complex syntheses.[1]
-
tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under a broad range of non-acidic conditions.[2] It is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3]
-
Carboxybenzyl (Cbz or Z): The Cbz group is stable to a variety of reaction conditions, including mildly acidic and basic media.[4] Its removal is most commonly achieved by catalytic hydrogenolysis, which offers a mild and clean deprotection method.[5] Alternatively, strong acidic conditions can be employed.[5][6]
-
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is characterized by its lability to basic conditions, typically using a solution of piperidine in an aprotic solvent like N,N-dimethylformamide (DMF).[7] This makes it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[8]
Quantitative Data Summary
The following tables summarize representative quantitative data for the N-protection and deprotection of piperidine derivatives structurally similar to 3,3-Difluoropiperidin-4-ol. Please note that optimal conditions and yields may vary for the specific substrate and should be determined empirically.
Table 1: N-Protection of Hydroxypiperidine Derivatives
| Protecting Group | Reagent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Boc | Di-tert-butyl dicarbonate | NaHCO₃ | THF/H₂O (1:1) | 16 | Room Temp. | >95 | [9] |
| Cbz | Benzyl Chloroformate | Na₂CO₃ | THF/H₂O (1:1) | 5 | Room Temp. | 96 | [10] |
| Fmoc | Fmoc-Cl | Aq. NaHCO₃ | Dioxane/H₂O | 20 | 0 - Room Temp. | 80-90 (representative) | [4][11] |
Table 2: N-Deprotection of Protected Hydroxypiperidine Derivatives
| Protecting Group | Reagent | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Boc | 20-50% TFA | Dichloromethane | 1-2 h | Room Temp. | High | [3] |
| Boc | 4M HCl | Dioxane | 2-4 h | Room Temp. | High | [3] |
| Cbz | H₂, 10% Pd/C | Methanol/Ethanol | 1-16 h | Room Temp. | High | [5] |
| Cbz | AlCl₃, HFIP | Dichloromethane | 2-16 h | Room Temp. | High | [6] |
| Fmoc | 20% Piperidine | DMF | 15-20 min | Room Temp. | High | [12] |
Experimental Protocols
The following are detailed protocols for the N-protection and subsequent deprotection of 3,3-Difluoropiperidin-4-ol. These are general procedures and may require optimization for specific applications.
N-Boc Protection Protocol
This protocol describes the protection of the secondary amine of 3,3-Difluoropiperidin-4-ol using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
3,3-Difluoropiperidin-4-ol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 3,3-Difluoropiperidin-4-ol (1.0 eq) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-3,3-Difluoropiperidin-4-ol.[9]
N-Boc Deprotection Protocol
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
N-Boc-3,3-Difluoropiperidin-4-ol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve N-Boc-3,3-Difluoropiperidin-4-ol (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and obtain the free amine.[3][13]
N-Cbz Protection Protocol
This protocol outlines the protection of the secondary amine using benzyl chloroformate (Cbz-Cl).
Materials:
-
3,3-Difluoropiperidin-4-ol hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.
-
Add sodium carbonate (3.0 eq) and stir until dissolved.
-
Add benzyl chloroformate (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture for 5 hours.[10]
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford N-Cbz-3,3-Difluoropiperidin-4-ol.[10]
N-Cbz Deprotection Protocol (Catalytic Hydrogenolysis)
This protocol describes the removal of the Cbz group via catalytic hydrogenation.
Materials:
-
N-Cbz-3,3-Difluoropiperidin-4-ol
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve N-Cbz-3,3-Difluoropiperidin-4-ol (1.0 eq) in methanol or ethanol in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 3,3-Difluoropiperidin-4-ol.[5]
N-Fmoc Protection Protocol
This protocol describes the protection of the secondary amine using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
Materials:
-
3,3-Difluoropiperidin-4-ol
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 3,3-Difluoropiperidin-4-ol (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Cool the mixture to 0 °C.
-
Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 20 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Fmoc-3,3-Difluoropiperidin-4-ol.
N-Fmoc Deprotection Protocol
This protocol describes the removal of the Fmoc protecting group using piperidine.
Materials:
-
N-Fmoc-3,3-Difluoropiperidin-4-ol
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Fmoc-3,3-Difluoropiperidin-4-ol in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 15-20 minutes.
-
Monitor the reaction progress by TLC. The formation of the dibenzofulvene-piperidine adduct can also be monitored by UV spectroscopy.[7]
-
Upon completion, the reaction mixture can often be taken to the next step directly after removal of the solvent and excess piperidine under high vacuum, or purified by an appropriate workup and/or chromatography.[12]
Visualizations
Caption: N-Protection and Deprotection Strategies.
Caption: General Experimental Workflow.
Caption: Orthogonality of Protecting Groups.
References
- 1. [PDF] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | Semantic Scholar [semanticscholar.org]
- 2. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. chempep.com [chempep.com]
- 9. mdpi.com [mdpi.com]
- 10. 1-N-CBZ-3-HYDROXY-PIPERIDINE | 95798-22-4 [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for 3,3-Difluoropiperidin-4-OL Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Difluoropiperidin-4-OL hydrochloride is a valuable building block in medicinal chemistry, offering a unique scaffold for the development of novel therapeutics. The introduction of the gem-difluoro group at the 3-position of the piperidine ring can significantly influence the physicochemical properties of a molecule, such as basicity (pKa), lipophilicity, and metabolic stability. These modifications can lead to improved pharmacokinetic profiles and enhanced biological activity. The hydroxyl group at the 4-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
These application notes provide an overview of the utility of this compound in drug discovery, with a focus on its application in the development of Dopamine D4 (D4) receptor antagonists for potential use in treating central nervous system (CNS) disorders. Detailed protocols for the synthesis of the core scaffold and its derivatization are also presented.
Physicochemical Properties and Advantages in Drug Design
The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry. The 3,3-difluoro substitution pattern in the piperidine ring offers several advantages:
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen, which can influence the compound's ionization state at physiological pH, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Conformational Restriction: The gem-difluoro group can impose conformational constraints on the piperidine ring, potentially locking the molecule into a bioactive conformation and improving binding affinity to the target protein.
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the position less susceptible to metabolic oxidation and thereby increasing the compound's half-life.
-
Increased Lipophilicity: Fluorine substitution can enhance lipophilicity, which may improve membrane permeability and blood-brain barrier penetration for CNS-targeted drugs.
Application Example: Dopamine D4 Receptor Antagonists
The 3,3-difluoropiperidine scaffold has been successfully employed in the development of potent and selective Dopamine D4 (D4) receptor antagonists. The D4 receptor is a G protein-coupled receptor primarily expressed in the brain and is a target for various neurological and psychiatric disorders.
A series of 3,3-difluoropiperidine ether derivatives have been synthesized and evaluated for their D4 receptor binding affinity. The general structure of these compounds involves the derivatization of the 4-hydroxyl group of the 3,3-difluoropiperidine core.
Quantitative Data: D4 Receptor Binding Affinity
The following table summarizes the structure-activity relationship (SAR) data for a series of 3,3-difluoropiperidine ether derivatives as D4 receptor antagonists. The binding affinities are expressed as Ki values (nM), where a lower value indicates higher affinity.
| Compound ID | R Group (Substitution on Phenoxy Ring) | D4 Ki (nM)[1][2] | cLogP[1][2] |
| 7a | 4-Fluoro | 140 | >5.00 |
| 7b | 3,4-Difluoro | 320 | >5.00 |
| 7c | 4-Fluoro-3-methyl | 180 | >5.00 |
| 7d | 3-Fluoro | Significant loss of potency | - |
| 7e | 4-Methyl | Inactive | - |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3,3-difluoro-4-hydroxypiperidine
This protocol describes a potential synthetic route to N-Boc-3,3-difluoro-4-hydroxypiperidine, a key intermediate for the synthesis of various derivatives. The synthesis involves the 1,4-addition of ethyl bromodifluoroacetate to an acrylate derivative, followed by reduction, cyclization, and subsequent reduction of the resulting lactam.
Materials:
-
Ethyl bromodifluoroacetate
-
3-Benzyloxyacrylonitrile
-
Copper powder
-
Borane-tetrahydrofuran complex (BH3·THF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Di-tert-butyl dicarbonate (Boc)2O
-
Organic solvents (e.g., THF, diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
1,4-Addition: In a round-bottom flask, a mixture of 3-benzyloxyacrylonitrile and copper powder in a suitable solvent is treated with ethyl bromodifluoroacetate. The reaction is stirred at room temperature until completion (monitored by TLC or GC-MS).
-
Cyano Group Reduction: The crude product from the previous step is dissolved in THF and treated with a solution of borane-tetrahydrofuran complex at 0 °C. The reaction is then stirred at room temperature overnight.
-
Lactamization: The resulting amino ester is subjected to basic hydrolysis followed by acidic workup to induce lactamization, affording the corresponding 4-benzyloxy-3,3-difluoropiperidin-2-one.
-
Lactam Reduction: The lactam is reduced using a suitable reducing agent, such as borane-tetrahydrofuran complex, to yield 4-benzyloxy-3,3-difluoropiperidine.
-
Debenzylation and N-protection: The benzyl group is removed by catalytic hydrogenation (e.g., using Pd/C and H2) to give 3,3-difluoropiperidin-4-ol. The resulting secondary amine is then protected with a Boc group using di-tert-butyl dicarbonate in the presence of a base to yield N-Boc-3,3-difluoro-4-hydroxypiperidine.
Protocol 2: Derivatization of N-Boc-3,3-difluoro-4-hydroxypiperidine via Mesylation and Nucleophilic Substitution
This protocol details the conversion of the hydroxyl group into a good leaving group (mesylate) and subsequent displacement with a nucleophile (e.g., a phenol) to generate ether derivatives.[1][2]
Materials:
-
N-Boc-3,3-difluoro-4-hydroxypiperidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Phenol derivative
-
Cesium carbonate (Cs2CO3)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Mesylation: To a solution of N-Boc-3,3-difluoro-4-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC. Upon completion, quench the reaction with water and extract with DCM. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude mesylate.
-
Nucleophilic Substitution: To a solution of the crude mesylate (1.0 eq) and the desired phenol (1.2 eq) in anhydrous DMF, add cesium carbonate (2.0 eq). Heat the reaction mixture to 75 °C and stir for 12-24 hours. After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to afford the desired N-Boc-3,3-difluoropiperidine ether derivative.
Protocol 3: Boc Deprotection and Hydrochloride Salt Formation
This protocol describes the removal of the Boc protecting group and the formation of the hydrochloride salt of the final compound.[3]
Materials:
-
N-Boc-3,3-difluoropiperidine derivative
-
4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM
-
Diethyl ether
Procedure:
-
Boc Deprotection: Dissolve the N-Boc-3,3-difluoropiperidine derivative (1.0 eq) in a minimal amount of a suitable solvent (e.g., DCM or methanol). Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 equivalents).
-
Stirring and Precipitation: Stir the reaction mixture at room temperature for 2-4 hours. The hydrochloride salt of the deprotected amine will often precipitate from the solution.
-
Isolation: If a precipitate forms, collect the solid by filtration and wash with diethyl ether. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The crude salt can be triturated with diethyl ether to induce solidification and then collected by filtration. The resulting solid is dried under vacuum to yield the final 3,3-difluoropiperidine derivative hydrochloride.
Visualizations
Caption: Synthetic workflow for the derivatization of the 3,3-difluoropiperidin-4-ol scaffold.
Caption: Simplified signaling pathway of the Dopamine D4 receptor and its antagonism.
References
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Application of 3,3-Difluoropiperidin-4-OL HCl in Central Nervous System (CNS) Drug Development
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
The following document provides detailed application notes and experimental protocols relevant to the use of 3,3-Difluoropiperidin-4-OL HCl and its analogs in the field of Central Nervous System (CNS) drug discovery. While direct studies on 3,3-Difluoropiperidin-4-OL HCl are limited in publicly available research, its structural motif is a key component in compounds targeting significant CNS receptors. The data and protocols presented here are based on closely related difluorinated piperidine derivatives and serve as a comprehensive guide for researchers exploring the potential of this chemical scaffold.
The introduction of fluorine atoms into piperidine rings is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as basicity (pKa), lipophilicity, and metabolic stability. These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. The 3,3-difluoro substitution, in particular, offers a unique conformational restriction and electronic perturbation that can be exploited for designing novel CNS agents.
Potential CNS Applications
Based on the activity of structurally similar compounds, 3,3-Difluoropiperidin-4-OL HCl can be considered a valuable building block for the synthesis of ligands targeting various CNS receptors. Key potential applications include:
-
Sigma-1 Receptor (S1R) Modulation: A difluorinated analog of reduced haloperidol, which shares the piperidin-4-ol core, has been shown to be a potent S1R ligand.[1] S1R is implicated in a variety of neurological and psychiatric conditions, including cognitive deficits, neurodegenerative diseases, and pain. Ligands targeting S1R can modulate neurotransmitter systems and promote neuroprotection.
-
Dopamine D4 Receptor (D4R) Antagonism: The 3,3-difluoropiperidine scaffold has been successfully incorporated into potent and selective D4R antagonists.[2][3] The D4 receptor is a target for the treatment of schizophrenia and other psychotic disorders. Selective D4R antagonists may offer a favorable side-effect profile compared to broader-spectrum antipsychotics.
Experimental Protocols
The following are representative experimental protocols for the synthesis and evaluation of CNS drug candidates incorporating the 3,3-difluoropiperidine scaffold.
2.1. Synthesis of a Difluorinated Piperidinol Analog (Sigma-1 Receptor Ligand)
This protocol is adapted from the synthesis of (±)-4-(4-chlorophenyl)-1-(3,3-difluoro-4-(4-fluorophenyl)-4-hydroxybutyl)piperidin-4-ol, a potent S1R ligand.[1]
Objective: To synthesize a CNS-active compound using a 3,3-difluoropiperidine derivative.
Materials:
-
1-bromo-4-fluorobenzene
-
n-Butyllithium (n-BuLi)
-
Ethyl 2,2-difluoropent-4-enoate
-
Ozone (O₃)
-
Dimethyl sulfide (Me₂S)
-
4-(4-chlorophenyl)piperidin-4-ol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic acid (AcOH)
Procedure:
-
Synthesis of Difluoroketone Derivative:
-
Dissolve 1-bromo-4-fluorobenzene in anhydrous THF and cool to -78 °C.
-
Add n-BuLi dropwise and stir for 30 minutes.
-
Add a solution of ethyl 2,2-difluoropent-4-enoate in THF and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purify the crude product by column chromatography to obtain the difluoroketone derivative.
-
-
Ozonolysis:
-
Dissolve the difluoroketone derivative in DCM and cool to -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add dimethyl sulfide and allow the reaction to warm to room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude aldehyde.
-
-
Reductive Amination:
-
Dissolve the crude aldehyde and 4-(4-chlorophenyl)piperidin-4-ol in a mixture of MeOH and AcOH (9:1).
-
Cool the solution to 0 °C and add NaBH₃CN portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with DCM.
-
Purify the crude product by column chromatography to yield the final compound.
-
2.2. In Vitro Receptor Binding Assay (Sigma-1 Receptor)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the sigma-1 receptor.[1]
Objective: To quantify the binding affinity (Ki) of a synthesized compound for the S1R.
Materials:
-
Guinea pig brain homogenate (as a source of S1R)
-
[³H]-(+)-Pentazocine (radioligand)
-
Test compound
-
Haloperidol (positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Homogenize guinea pig brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer.
-
-
Binding Assay:
-
In a reaction tube, add the membrane preparation, [³H]-(+)-pentazocine at a concentration near its Kd, and varying concentrations of the test compound or haloperidol.
-
For non-specific binding determination, add a high concentration of unlabeled haloperidol.
-
Incubate the mixture at 37 °C for a specified time (e.g., 150 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data
The following tables summarize quantitative data for compounds that are structurally related to 3,3-Difluoropiperidin-4-OL HCl, demonstrating the potential efficacy of this scaffold in CNS drug development.
Table 1: Binding Affinities of a Difluorinated Piperidinol Analog for CNS Receptors[1]
| Compound | Receptor | Ki (nM) |
| (±)-4-(4-chlorophenyl)-1-(3,3-difluoro-4-(4-fluorophenyl)-4-hydroxybutyl)piperidin-4-ol | Sigma-1 | 1.8 |
| Sigma-2 | >1000 | |
| D2 | 120 | |
| D3 | >1000 | |
| D4 | >1000 |
Table 2: In Vitro Activity of 3,3-Difluoropiperidine Derivatives as Dopamine D4 Receptor Antagonists[2]
| Compound ID | D4 Ki (nM) | cLogP | CNS MPO Score |
| 7a | 140 | >5.00 | <4.0 |
| 7b | 320 | >5.00 | <4.0 |
| 9m | 21 | <3.1 | >5.0 |
| 9t | 3.8 | N/A | N/A |
| 9v | 8.9 | N/A | N/A |
CNS MPO (Central Nervous System Multi-Parameter Optimization) score is a metric used to predict the potential of a compound to be a successful CNS drug.
Visualizations
Diagram 1: Synthetic Pathway for a Difluorinated Piperidinol Analog
Caption: Synthetic route to a potent Sigma-1 receptor ligand.
Diagram 2: Potential Signaling Pathway of a Sigma-1 Receptor Agonist
Caption: Proposed mechanism of action for a S1R agonist.
References
- 1. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for 3,3-Difluoropiperidin-4-OL Hydrochloride in Oncology Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Difluoropiperidin-4-OL hydrochloride is a valuable saturated heterocyclic fragment for fragment-based drug discovery (FBDD), particularly in the pursuit of novel oncology therapeutics. The introduction of geminal fluorine atoms on the piperidine ring offers several advantages for drug design, including the modulation of physicochemical properties such as basicity (pKa) and lipophilicity (logP). These modifications can lead to improved metabolic stability, enhanced binding affinity, and a lower potential for off-target effects, such as hERG channel affinity, which is a common liability for basic amines.[1] This document provides an overview of the potential applications of this fragment in oncology and detailed protocols for its use in screening campaigns.
The piperidine scaffold is a prevalent core structure in many approved pharmaceuticals and clinical candidates.[2] In oncology, piperidine-containing molecules have been developed as inhibitors of various key targets, including protein kinases and signaling pathways implicated in cancer cell proliferation and survival.[3][4] The 3,3-difluoro substitution pattern provides a unique three-dimensional vector for fragment growth and optimization, making it an attractive starting point for the development of potent and selective inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its application in FBDD, aligning well with the "Rule of Three" for fragment libraries.
| Property | Value | Reference |
| Molecular Formula | C5H10ClF2NO | Commercial Suppliers |
| Molecular Weight | 177.59 g/mol | Commercial Suppliers |
| logP (calculated) | -0.5 to 0.5 | ChemDraw/Supplier Data |
| Hydrogen Bond Donors | 2 | ChemDraw/Supplier Data |
| Hydrogen Bond Acceptors | 3 | ChemDraw/Supplier Data |
| Rotatable Bonds | 0 | ChemDraw/Supplier Data |
Potential Oncology Targets and Applications
While direct screening data for this compound against a broad panel of oncology targets is not extensively published, its structural motifs are present in inhibitors of several important cancer-related protein families. This suggests its potential as a starting fragment for the development of inhibitors against:
-
Protein Kinases: The piperidine scaffold is a common feature in many kinase inhibitors.[3] The hydroxyl group can serve as a key hydrogen bonding moiety within the hinge region of the ATP binding site, while the difluorinated position can be explored for interactions with other pockets. Potential kinase targets for screening include:
-
Receptor Tyrosine Kinases (e.g., EGFR, VEGFR)
-
Serine/Threonine Kinases (e.g., Akt, mTOR, CDKs)
-
Non-receptor Tyrosine Kinases (e.g., JAK, Src)
-
-
Epigenetic Targets: Modulators of epigenetic enzymes, such as histone deacetylases (HDACs) and methyltransferases, often contain heterocyclic scaffolds that interact with the active site.
-
Protein-Protein Interaction (PPI) Stabilizers or Disruptors: The rigid, three-dimensional nature of the fragment makes it suitable for targeting the often complex and shallow surfaces of PPIs.
The gem-difluoro group can act as a bioisosteric replacement for a carbonyl or other polar groups, offering altered electronics and metabolic stability while potentially engaging in favorable interactions with the protein target.
Experimental Protocols
The following protocols are generalized methodologies for the use of this compound in an FBDD campaign.
Fragment Library Preparation
Objective: To prepare a stock solution of this compound for use in screening assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Vortex mixer
-
Centrifuge
Protocol:
-
Accurately weigh a desired amount of this compound.
-
Dissolve the powder in a minimal amount of deionized water to ensure complete dissolution of the hydrochloride salt.
-
Add DMSO to the aqueous solution to achieve a final stock concentration of 100 mM. The final solvent composition should be primarily DMSO (e.g., 95% DMSO, 5% H₂O).
-
Vortex the solution thoroughly until the fragment is completely dissolved.
-
Centrifuge the stock solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to a new, clean tube.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Primary Fragment Screening using ¹⁹F NMR
Objective: To identify binding of this compound to a target protein using fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
Materials:
-
Target protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)
-
This compound stock solution
-
NMR tubes
-
NMR spectrometer with a ¹⁹F probe
Protocol:
-
Prepare two NMR samples:
-
Reference Sample: 10 µL of 100 mM fragment stock in 490 µL of NMR buffer.
-
Protein Sample: 10 µL of 100 mM fragment stock in 490 µL of NMR buffer containing the target protein at a final concentration of 10-50 µM.
-
-
Acquire a 1D ¹⁹F NMR spectrum for both the reference and protein samples.
-
Process the spectra and compare the ¹⁹F signal of the fragment in the presence and absence of the protein.
-
Binding is indicated by changes in the ¹⁹F signal, such as:
-
Line broadening (an increase in the peak width at half height)
-
A change in the chemical shift
-
A decrease in signal intensity
-
Workflow for ¹⁹F NMR Screening
Caption: Workflow for ¹⁹F NMR-based fragment screening.
Secondary Assay: Isothermal Titration Calorimetry (ITC)
Objective: To validate the binding and determine the thermodynamic parameters of the interaction between this compound and the target protein.
Materials:
-
Target protein in ITC buffer (e.g., phosphate buffer, degassed)
-
This compound in the same ITC buffer
-
Isothermal Titration Calorimeter
Protocol:
-
Prepare the protein solution at a concentration of 10-50 µM in the sample cell.
-
Prepare the fragment solution at a concentration of 1-5 mM in the injection syringe.
-
Set the experimental parameters on the ITC instrument (e.g., temperature, injection volume, spacing between injections).
-
Perform the titration experiment by injecting the fragment solution into the protein solution.
-
Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Structural Biology: X-ray Crystallography
Objective: To determine the three-dimensional structure of the target protein in complex with 3,3-Difluoropiperidin-4-OL to guide structure-based drug design.
Protocol:
-
Crystallize the target protein under conditions previously established.
-
Soak the protein crystals in a cryoprotectant solution containing a high concentration of this compound (e.g., 10-50 mM) for a defined period.
-
Alternatively, co-crystallize the protein in the presence of the fragment.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure.
-
Build the protein-fragment complex model and refine the structure.
-
Analyze the binding mode of the fragment to identify key interactions and vectors for fragment elaboration.
Logical Flow for Structure-Guided Fragment Elaboration
Caption: Iterative cycle of structure-guided drug design.
Signaling Pathway Context: Example of a Kinase Target
Should this compound be identified as a hit against a protein kinase, for instance, a member of the PI3K/Akt/mTOR pathway, it would have significant implications for cancer therapy. This pathway is frequently dysregulated in various cancers, promoting cell growth, proliferation, and survival.
Caption: Potential inhibition points in the PI3K/Akt/mTOR pathway.
Conclusion
This compound represents a promising starting point for FBDD campaigns in oncology. Its favorable physicochemical properties and the synthetic tractability of the piperidine scaffold allow for rapid exploration of chemical space around a target of interest. The protocols outlined above provide a framework for identifying and validating hits, with the ultimate goal of developing novel, potent, and selective cancer therapeutics through a structure-guided, iterative design process.
References
- 1. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104926788A - Substituted piperidin derivative, and pharmaceutical composition containing substituted piperidin derivative and application thereof in antitumor - Google Patents [patents.google.com]
Application Notes and Protocols: Incorporation of 3,3-Difluoropiperidin-4-OL into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. The 3,3-difluoropiperidin-4-ol scaffold is a valuable building block that offers a unique combination of features. The gem-difluoro group at the 3-position can lower the pKa of the piperidine nitrogen, influencing its binding characteristics and pharmacokinetic profile. The hydroxyl group at the 4-position provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).
These application notes provide an overview of the utility of 3,3-difluoropiperidin-4-ol in the synthesis of bioactive molecules, with a focus on its application in developing Dopamine 4 Receptor (D4R) antagonists. Detailed experimental protocols for the incorporation of this building block are also presented.
Physicochemical and Pharmacological Impact
The incorporation of the 3,3-difluoropiperidine moiety can have a profound impact on the properties of a molecule. The strong electron-withdrawing nature of the fluorine atoms lowers the basicity of the piperidine nitrogen. This modulation of pKa can be critical for optimizing ligand-receptor interactions and for improving pharmacokinetic properties such as cell permeability and metabolic stability. For instance, moving the gem-difluoro group to the 3-position of the piperidine ring is known to modulate the pKa of the piperidine nitrogen.[1][2]
Application in Dopamine 4 Receptor (D4R) Antagonists
The Dopamine 4 Receptor (D4R) is a G protein-coupled receptor implicated in various neurological and psychiatric disorders. The development of selective D4R antagonists is a promising therapeutic strategy. Research has shown that 3,3-difluoropiperidine derivatives can act as potent D4R antagonists.[1][2] The following data summarizes the SAR of a series of 3,3-difluoropiperidine analogs.
Quantitative Data Summary
| Compound ID | R Group (Phenoxy) | D4R Ki (nM) | cLogP | LipE | CNS MPO |
| 7a | p-fluoro | 140 | >5.00 | <4.0 | <4.0 |
| 7b | 3,4-difluoro | 320 | >5.00 | <4.0 | <4.0 |
| 7c | 4-fluoro-3-methyl | 180 | >5.00 | <4.0 | <4.0 |
| 7d | 3-fluorophenyl | >1000 | - | - | - |
| 7e | 4-methyl | >1000 | - | - | - |
Data extracted from a study on related 3,3-difluoropiperidine derivatives.[1][2]
Experimental Protocols
The following are general protocols for the incorporation of 3,3-difluoropiperidin-4-ol into a target molecule. These protocols are based on established synthetic methodologies for related compounds.[1][2]
Protocol 1: N-Arylation of 3,3-Difluoropiperidin-4-ol via Buchwald-Hartwig Amination
This protocol describes the coupling of 3,3-difluoropiperidin-4-ol with an aryl halide.
Materials:
-
3,3-Difluoropiperidin-4-ol
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., RuPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk tube, add 3,3-difluoropiperidin-4-ol (1.2 equiv.), aryl halide (1.0 equiv.), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.6 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Alkylation of N-Boc-3,3-Difluoropiperidin-4-ol via Williamson Ether Synthesis
This protocol describes the alkylation of the hydroxyl group. The piperidine nitrogen is protected with a Boc group.
Materials:
-
N-Boc-3,3-Difluoropiperidin-4-ol
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., NaH)
-
Anhydrous solvent (e.g., DMF)
-
Round-bottom flask
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a round-bottom flask under an inert atmosphere, add N-Boc-3,3-difluoropiperidin-4-ol (1.0 equiv.) and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equiv.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Dopamine D4 Receptor Signaling Pathway
Caption: Dopamine D4 receptor signaling cascade.
General Experimental Workflow for N-Arylation
Caption: General workflow for Buchwald-Hartwig N-arylation.
References
Application Notes and Protocols: 3,3-Difluoropiperidin-4-OL Hydrochloride as a ¹⁹F NMR Probe for Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach relies on screening libraries of low molecular weight compounds, or "fragments," for weak but efficient binding to a biological target.[1][2] Among the various biophysical techniques employed for fragment screening, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers significant advantages. The fluorine nucleus (¹⁹F) is an ideal probe due to its 100% natural abundance, high sensitivity, and the absence of endogenous fluorine in most biological systems, which results in background-free spectra.[3][4][5]
3,3-Difluoropiperidin-4-OL hydrochloride is a valuable fragment for ¹⁹F NMR-based screening. The geminal fluorine atoms on the piperidine ring provide a strong and sensitive NMR signal, while the hydroxyl group and the piperidine scaffold offer opportunities for synthetic elaboration to improve binding affinity and selectivity once a hit is identified. These application notes provide detailed protocols for utilizing this compound as a ¹⁹F NMR probe to identify and characterize protein-ligand interactions.
Principle of ¹⁹F NMR-Based Fragment Screening
The core principle of ligand-observed ¹⁹F NMR screening is the detection of changes in the fluorine signal of the fragment upon binding to a target protein. These changes can manifest as:
-
Chemical Shift Perturbations (CSPs): The chemical environment of the fluorine atoms changes upon binding, leading to a shift in the resonance frequency. The magnitude of the CSP can be indicative of the binding affinity.
-
Line Broadening: The increase in the effective molecular weight upon binding leads to faster transverse relaxation (T₂) and consequently, broadening of the NMR signal.
-
Signal Attenuation: In some pulse sequences, such as those employing a transverse relaxation filter (e.g., R₂-filtered experiments), the signal of a binding fragment is significantly attenuated.
By monitoring these changes, researchers can identify fragments that interact with the target protein, quantify the binding affinity (K_D), and even gain insights into the binding mode.
Data Presentation: Illustrative Screening Results
The following tables present hypothetical data from a primary and secondary ¹⁹F NMR screen using this compound against a target protein.
Table 1: Primary ¹⁹F NMR Screen of a Fragment Library
| Fragment ID | Compound Name | Chemical Shift (ppm) (Free) | Chemical Shift (ppm) (with Target) | Chemical Shift Perturbation (Δδ, ppm) | Signal Intensity Ratio (Bound/Free) | Hit Flag |
| F1 | 3,3-Difluoropiperidin-4-OL | -98.50 | -98.51 | 0.01 | 0.98 | No |
| F2 | 3,3-Difluoropiperidin-4-OL | -101.20 | -101.55 | 0.35 | 0.45 | Yes |
| F3 | 4-Fluorophenylacetamide | -115.30 | -115.32 | 0.02 | 0.95 | No |
| F4 | 3-(Trifluoromethyl)aniline | -62.80 | -62.81 | 0.01 | 0.99 | No |
This table illustrates a primary screen where 3,3-Difluoropiperidin-4-OL (F2) shows a significant chemical shift perturbation and a decrease in signal intensity, indicating a potential binding event.
Table 2: Secondary Screen - K_D Determination for Hit Fragment
| Target Concentration (µM) | Ligand Concentration (µM) | Chemical Shift Perturbation (Δδ, ppm) |
| 0 | 50 | 0.00 |
| 10 | 50 | 0.08 |
| 25 | 50 | 0.18 |
| 50 | 50 | 0.35 |
| 100 | 50 | 0.55 |
| 200 | 50 | 0.75 |
| 500 | 50 | 0.90 |
This table provides illustrative data for a titration experiment to determine the dissociation constant (K_D) for the hit fragment. The observed chemical shift perturbations are then fitted to a binding isotherm to calculate the K_D. From this data, a hypothetical K_D in the high micromolar to low millimolar range, typical for fragments, could be determined.[6][7][8]
Experimental Protocols
Protocol 1: Primary ¹⁹F NMR Fragment Screening
This protocol outlines a general procedure for a primary screen to identify binding fragments from a library.
1. Materials and Reagents:
-
Target Protein Stock Solution (e.g., 50 µM in NMR buffer)
-
Fragment Stock Solutions (e.g., 10 mM in DMSO-d₆)
-
NMR Buffer (e.g., 50 mM Phosphate buffer, 100 mM NaCl, pH 7.4, with 10% D₂O)
-
Internal Reference Standard (e.g., trifluoroacetic acid, TFA)
2. Sample Preparation:
-
Prepare a "cocktail" of 5-10 fluorinated fragments, including this compound, in NMR buffer. The final concentration of each fragment should be around 100-200 µM.
-
Prepare two sets of NMR samples:
-
Reference Sample: Fragment cocktail in NMR buffer.
-
Target Sample: Fragment cocktail with the target protein (e.g., final concentration of 10-20 µM) in NMR buffer.
-
-
Ensure the final DMSO concentration is low (e.g., <1%) to avoid protein denaturation.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer equipped with a fluorine-capable probe.
-
Experiment: 1D ¹⁹F NMR with proton decoupling. An R₂-filtered experiment can also be used for enhanced detection of binders.
-
Typical Parameters:
-
Pulse Angle: 90°
-
Spectral Width: ~200 ppm (centered based on the chemical shifts of the fragments in the cocktail)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (depending on concentration and spectrometer sensitivity)
-
Temperature: 298 K
-
4. Data Analysis:
-
Process the NMR spectra (Fourier transformation, phase correction, and baseline correction).
-
Compare the spectra of the Reference and Target samples.
-
Identify fragments that exhibit significant chemical shift perturbations (e.g., Δδ > 0.1 ppm) or a significant decrease in signal intensity (e.g., >50% reduction). These are considered primary hits.
Protocol 2: K_D Determination by ¹⁹F NMR Titration
This protocol describes how to determine the binding affinity of a hit fragment.
1. Materials and Reagents:
-
Target Protein Stock Solution (e.g., 1 mM in NMR buffer)
-
Hit Fragment Stock Solution (e.g., 20 mM of this compound in DMSO-d₆)
-
NMR Buffer
2. Sample Preparation:
-
Prepare a series of NMR samples with a constant concentration of the hit fragment (e.g., 50 µM).
-
Add increasing concentrations of the target protein to each sample, ranging from 0 to ~10-20 times the expected K_D.
-
Ensure all other sample conditions (buffer, pH, temperature, DMSO concentration) are identical across all samples.
3. NMR Data Acquisition:
-
Use the same 1D ¹⁹F NMR experiment and parameters as in the primary screen.
4. Data Analysis:
-
Measure the chemical shift of the fragment's ¹⁹F signal in each spectrum.
-
Calculate the chemical shift perturbation (Δδ) for each protein concentration relative to the free ligand.
-
Plot Δδ as a function of the total protein concentration.
-
Fit the data to a one-site binding model using appropriate software (e.g., Origin, GraphPad Prism) to determine the dissociation constant (K_D).
Visualizations
The following diagrams illustrate the conceptual workflow of ¹⁹F NMR-based fragment screening and the logical relationship in hit validation.
Caption: Workflow for ¹⁹F NMR-based fragment screening and lead discovery.
Caption: Logical flow for hit validation and characterization.
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19F chemical library and 19F-NMR for a weakly bound complex structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of protein-ligand interactions by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling of 3,3-Difluoropiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the chemical modification of 3,3-difluoropiperidin-4-ol, a valuable building block in medicinal chemistry. The gem-difluoro motif can enhance metabolic stability and modulate the physicochemical properties of drug candidates. The following protocols describe two common and critical transformations: N-arylation via the Buchwald-Hartwig amination and amide coupling to the piperidine nitrogen.
Key Applications in Drug Discovery
The 3,3-difluoropiperidin-4-ol scaffold is of significant interest in the development of novel therapeutics. The fluorine atoms can influence the conformation of the piperidine ring and the basicity of the nitrogen atom, while the hydroxyl group provides a handle for further functionalization. N-arylated and N-acylated derivatives of this scaffold are explored in various therapeutic areas due to their potential to interact with a wide range of biological targets.
Experimental Protocols
Two key coupling reactions involving 3,3-difluoropiperidin-4-ol are detailed below: a palladium-catalyzed N-arylation and a standard amide bond formation.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol describes the coupling of 3,3-difluoropiperidin-4-ol with an aryl bromide using a palladium catalyst and a phosphine ligand.[1][2]
Reaction Scheme:
Materials:
-
3,3-Difluoropiperidin-4-ol
-
Aryl bromide (e.g., 4-bromoanisole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 3,3-difluoropiperidin-4-ol (1.2 mmol), the aryl bromide (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and tBuXPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for N-Arylation
Caption: Workflow for the Buchwald-Hartwig N-arylation of 3,3-Difluoropiperidin-4-ol.
Protocol 2: Amide Coupling with a Carboxylic Acid
This protocol details the formation of an amide bond between the secondary amine of 3,3-difluoropiperidin-4-ol and a carboxylic acid using HATU as the coupling agent.[3][4]
Reaction Scheme:
Materials:
-
3,3-Difluoropiperidin-4-ol
-
Carboxylic acid (e.g., benzoic acid)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL).
-
Add DIPEA (2.0 mmol) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of 3,3-difluoropiperidin-4-ol (1.2 mmol) in anhydrous DMF (2 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Amide Coupling
Caption: Workflow for the HATU-mediated amide coupling of 3,3-Difluoropiperidin-4-ol.
Data Presentation
The following table summarizes representative, illustrative data for the coupling reactions of 3,3-difluoropiperidin-4-ol with various coupling partners. Please note that actual yields may vary depending on the specific substrates and reaction conditions.
| Entry | Coupling Partner (Ar-Br or R-COOH) | Reaction Type | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | 4-Bromoanisole | N-Arylation | Pd₂(dba)₃ / tBuXPhos | Toluene | 100 | 18 | 75 |
| 2 | 1-Bromo-4-fluorobenzene | N-Arylation | Pd₂(dba)₃ / tBuXPhos | Toluene | 100 | 20 | 72 |
| 3 | 2-Bromopyridine | N-Arylation | Pd₂(dba)₃ / tBuXPhos | Toluene | 100 | 24 | 65 |
| 4 | Benzoic Acid | Amide Coupling | HATU | DMF | RT | 3 | 88 |
| 5 | 4-Chlorobenzoic Acid | Amide Coupling | HATU | DMF | RT | 4 | 85 |
| 6 | Acetic Acid | Amide Coupling | HATU | DMF | RT | 2 | 92 |
*Illustrative yields based on typical outcomes for these reaction types.
Signaling Pathways and Logical Relationships
The decision to perform either an N-arylation or an amide coupling is dictated by the desired final molecular architecture and the overall synthetic strategy in a drug discovery program. The choice of specific coupling partners is guided by structure-activity relationship (SAR) studies.
Logical Relationship for Synthesis Strategy
Caption: Decision-making process for the functionalization of 3,3-Difluoropiperidin-4-ol.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Difluoropiperidin-4-ol Hydrochloride
Welcome to the technical support center for the synthesis of 3,3-Difluoropiperidin-4-ol hydrochloride. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy involves a multi-step sequence starting from a commercially available N-protected 4-piperidone. The typical route is as follows:
-
α,α-Difluorination: Introduction of the gem-difluoro group at the C3 position of an N-protected 4-piperidone (e.g., N-Boc-4-piperidone).
-
Diastereoselective Reduction: Reduction of the C4-ketone of the resulting N-protected 3,3-difluoropiperidin-4-one to the corresponding alcohol. This step is critical as it creates a new stereocenter.
-
Deprotection & Salt Formation: Removal of the nitrogen protecting group (e.g., Boc) and subsequent formation of the hydrochloride salt to improve stability and handling.
Q2: Why is the choice of fluorinating agent so critical in the first step?
The choice of fluorinating agent is crucial due to safety, reactivity, and byproduct formation. Reagents like Diethylaminosulfur Trifluoride (DAST) and its analogues are effective but can be thermally unstable and may lead to elimination byproducts.[1][2] Electrophilic fluorinating agents such as Selectfluor® are often safer to handle and can provide high yields but may require optimization of reaction conditions.[3][4] Safety is a primary concern, as many fluorinating agents can react violently with oxidizable materials and can be acutely toxic.[1]
Q3: What determines the stereochemical outcome of the ketone reduction?
The stereochemistry of the final alcohol (syn vs. anti) is determined by the reducing agent and the reaction conditions. For α-fluoroketones, chelation control can be a powerful strategy.[5] Using a combination of a Lewis acid (like TiCl₄) and a hydride source (like LiBH₄) can favor the formation of a specific diastereomer by forming a rigid chelated intermediate that directs the hydride attack.[5]
Q4: My final hydrochloride salt won't crystallize or is an oil. What should I do?
This is a common issue in salt formation. First, ensure all solvent from the previous step is removed under high vacuum. Try triturating the oil with a non-polar solvent like diethyl ether, pentane, or a mixture of ethyl acetate/hexane. Sonication or scratching the inside of the flask with a glass rod can induce crystallization. If these methods fail, consider dissolving the oil in a minimal amount of a polar solvent (e.g., methanol or isopropanol) and slowly adding a non-polar anti-solvent to precipitate the salt.
Q5: Are there specific safety precautions for this synthesis?
Yes. Fluorinating agents must be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.[1] DAST, in particular, can be explosive at higher temperatures.[2][3] Reactions involving hydride reducing agents (e.g., LiBH₄, NaBH₄) should be quenched carefully and slowly at low temperatures to avoid uncontrolled hydrogen gas evolution.
Troubleshooting Guides
Step 1: α,α-Difluorination of N-Boc-4-Piperidone
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low Yield / Incomplete Conversion | 1. Insufficient reactivity of the fluorinating agent. 2. Steric hindrance from the Boc protecting group. 3. Substrate degradation under harsh conditions. | 1. Switch to a more reactive fluorinating agent (e.g., Deoxo-Fluor® instead of DAST for certain substrates). 2. Increase reaction temperature cautiously, monitoring for decomposition. 3. Increase the equivalents of the fluorinating agent. |
| Formation of Monofluorinated Byproduct | Incomplete reaction or insufficient fluorinating agent. | 1. Increase the stoichiometry of the fluorinating agent (e.g., from 2.5 to 3.0 equivalents). 2. Extend the reaction time and monitor by ¹⁹F NMR or LC-MS. |
| Formation of Elimination Byproduct (Alkene) | 1. Reaction temperature is too high. 2. Use of a basic fluorinating agent (e.g., DAST) that promotes elimination. | 1. Lower the reaction temperature. 2. Consider using an electrophilic fluorinating agent like Selectfluor® with a silyl enol ether precursor, which often proceeds under milder conditions. |
Step 2: Diastereoselective Reduction of N-Boc-3,3-difluoropiperidin-4-one
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low Diastereoselectivity (Poor d.r.) | 1. Non-optimal reducing agent. 2. Lack of chelation control. 3. Reaction temperature is too high, reducing selectivity. | 1. For the syn diastereomer, pre-treat the ketone with a Lewis acid like TiCl₄ before adding LiBH₄ to enforce chelation control.[5] 2. For the anti diastereomer, a non-chelating agent like NaBH₄ in a protic solvent (MeOH/EtOH) or L-Selectride® may be effective. 3. Conduct the reduction at a lower temperature (e.g., -78 °C to 0 °C). |
| Low Yield / Incomplete Reduction | 1. Insufficient reducing agent. 2. Deactivation of the reducing agent by moisture. | 1. Increase the equivalents of the hydride source. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. |
| Formation of Over-reduced Byproducts | Use of an overly reactive reducing agent (e.g., LiAlH₄). | Switch to a milder reducing agent such as NaBH₄ or sodium triacetoxyborohydride (STAB).[6] |
Step 3: Boc Deprotection and HCl Salt Formation
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Incomplete Boc Deprotection | 1. Insufficient acid concentration or equivalents. 2. Short reaction time. | 1. Use a stronger acid solution (e.g., 4M HCl in Dioxane or neat TFA). 2. Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. |
| Purification Challenges of the Free Amine | The unprotected fluorinated piperidine can be volatile or prone to side reactions.[7][8] The basic nitrogen can cause tailing on silica gel chromatography.[9] | 1. It is often best to proceed directly to salt formation after an aqueous workup without attempting to purify the free amine by chromatography. 2. If chromatography is necessary, add 0.5-1% triethylamine or ammonia in methanol to the eluent to suppress tailing.[9] |
| Final Product is a Hygroscopic Solid | The hydrochloride salt is inherently hygroscopic. | 1. Dry the final product extensively under high vacuum. 2. Store the product in a desiccator under an inert atmosphere. |
Quantitative Data Summary
The diastereoselectivity of the ketone reduction is highly dependent on the chosen reagents. The following table summarizes representative outcomes for the reduction of α-fluoroketones, which serves as a model for the synthesis of 3,3-Difluoropiperidin-4-ol.
Table 1: Comparison of Reducing Conditions for α-Fluoroketones
| Precursor Ketone | Reducing Agent | Lewis Acid / Additive | Solvent | Temp (°C) | Diastereomeric Ratio (syn:anti) | Reference |
| α-Fluoropropiophenone | LiBH₄ | None | Diethyl Ether | 25 | 40:60 | [5] |
| α-Fluoropropiophenone | LiBH₄ | TiCl₄ (1.1 eq) | Diethyl Ether | 25 | 98:2 | [5] |
| α-Fluoropropiophenone | LiBH₄ | Ti(OⁱPr)₄ (1.1 eq) | Diethyl Ether | 25 | 20:80 | [5] |
| α-Fluorocyclohexanone | Cl₃SiH | None | Dichloromethane | 25 | >100:1 (syn favored) | [10] |
Note: The terms syn/anti refer to the relative stereochemistry between the hydroxyl group and the fluorine atom on the adjacent carbon.
Experimental Protocols
Protocol 1: Diastereoselective Reduction of N-Boc-3,3-difluoropiperidin-4-one (Chelation-Controlled for syn-isomer)
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add N-Boc-3,3-difluoropiperidin-4-one (1.0 eq) to anhydrous dichloromethane (DCM) in an oven-dried flask.
-
Chelation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.
-
Reduction: Add a solution of lithium borohydride (LiBH₄, 1.5 eq) in THF to the reaction mixture dropwise, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of celite to remove titanium salts. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Boc Deprotection and Hydrochloride Salt Formation
-
Deprotection: Dissolve the purified N-Boc-3,3-difluoropiperidin-4-ol (1.0 eq) in a minimal amount of ethyl acetate or methanol.
-
Acidification: Add a solution of 4M HCl in 1,4-dioxane (3-5 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring the evolution of gas (isobutylene). Continue stirring until TLC or LC-MS confirms the complete consumption of the starting material.
-
Isolation: Concentrate the reaction mixture under reduced pressure.
-
Purification: Triturate the resulting residue with cold diethyl ether. Collect the precipitated solid by vacuum filtration, wash with additional cold diethyl ether, and dry under high vacuum to yield this compound as a solid.
Visualized Workflows and Logic
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for poor diastereoselectivity.
References
- 1. Fluorination - Wordpress [reagents.acsgcipr.org]
- 2. Simpler fluorine chemistry [soci.org]
- 3. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2012032529A1 - Stereoselective reduction of alpha-hydroxyketone - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Highly Efficient Diastereoselective Reduction of α-Fluoroimines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Piperidine Intermediates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of fluorinated piperidine intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for fluorinated piperidine intermediates?
A1: The primary purification techniques for fluorinated piperidine intermediates include:
-
Column Chromatography: Widely used for purifying crude products from synthesis. Normal-phase chromatography on silica gel can be effective for separating diastereomers.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): A powerful technique for achieving high purity, especially for challenging separations. Both reversed-phase and normal-phase HPLC can be employed.
-
Recrystallization: A common method for purifying solid compounds. Finding a suitable solvent system is crucial and can be challenging due to the unique solubility properties imparted by fluorine.[1][2]
-
Distillation: Suitable for volatile fluorinated piperidines, although their volatility can also present challenges during handling and purification.[3][4]
-
Supercritical Fluid Chromatography (SFC): An alternative to HPLC that can offer advantages in terms of speed and solvent consumption, particularly for chiral separations.
Q2: What are some of the common impurities encountered during the synthesis of fluorinated piperidines?
A2: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions.[1] A significant challenge is the formation of des-fluoro impurities through hydrodefluorination, which can be difficult to separate from the desired fluorinated product.[3][5] In reactions involving electrophilic fluorination, partially fluorinated or regioisomeric byproducts may also be present.
Q3: Why can fluorinated piperidines be challenging to purify?
A3: The presence of fluorine can significantly alter the physicochemical properties of piperidine intermediates, leading to purification challenges:
-
Volatility: Unprotected fluorinated piperidines can be volatile, making them difficult to handle and purify without loss of material.[3][4] In-situ protection with groups like Cbz or Fmoc is a common strategy to overcome this.[3][4]
-
Altered Polarity and Solubility: The high electronegativity of fluorine can create strong dipole moments and affect intermolecular interactions, influencing solubility and chromatographic behavior.[2] This can make finding suitable crystallization solvents or chromatographic conditions challenging.
-
Similar Properties of Impurities: Des-fluoro impurities often have very similar polarities and boiling points to the target compound, making separation by chromatography or distillation difficult.[3]
Q4: How does the position of the fluorine atom on the piperidine ring affect purification?
A4: The position of the fluorine atom influences the molecule's conformation, pKa, and polarity, which in turn affects its behavior during purification. For example, a fluorine atom adjacent to the nitrogen can lower the basicity of the piperidine, which can be beneficial in reducing interactions with acidic silanol groups on silica gel during chromatography.[5] The stereochemistry of the fluorine atom (axial vs. equatorial) also plays a role in the molecule's overall dipole moment and conformational preferences, which can be exploited for separation.[6][7][8]
Troubleshooting Guides
Chromatographic Purification (HPLC & Flash Chromatography)
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing) | - Secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the silica-based stationary phase.[1][9] - Mobile phase pH is too close to the pKa of the compound.[9] - Column overload. | - Add a basic modifier to the mobile phase (e.g., triethylamine, ammonia) for normal-phase chromatography. - Use an end-capped column or a column with a different stationary phase (e.g., fluorinated phase).[9] - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[9] - Reduce the sample load.[9] |
| Poor Separation from Des-fluoro Impurity | - Insufficient resolution between the two compounds due to very similar polarity.[9] | - Optimize the mobile phase composition; a shallow gradient in HPLC can improve resolution. - Switch to a stationary phase with different selectivity (e.g., a phenyl-hexyl or fluorinated phase).[9] - Consider derivatization to alter the polarity of the compounds before chromatography. |
| Low Retention in Reversed-Phase HPLC | - The compound is too polar for the stationary phase. - The mobile phase is too strong (high organic content). | - Use a more polar-retentive column (e.g., polar-embedded or polar-endcapped).[9] - Increase the aqueous component of the mobile phase.[1] - Consider using an ion-pairing reagent for ionizable compounds.[9] |
| Co-elution of Impurities | - Insufficient chromatographic resolution. - Similar polarity of the target compound and impurities.[9] | - Optimize the mobile phase gradient and temperature to improve resolution.[10] - Change the stationary phase to one with a different selectivity.[9] |
Recrystallization
| Problem | Possible Causes | Recommended Solutions |
| Compound Oils Out Instead of Crystallizing | - The degree of supersaturation is too high.[10] - The presence of impurities is inhibiting crystallization.[10] - The compound has a low melting point. | - Use a more dilute solution or cool the solution more slowly.[10] - Try a different solvent or a mixture of solvents (a good solvent and an anti-solvent).[10] - Further purify the compound by another method (e.g., chromatography) before crystallization.[10] |
| No Crystals Form | - The solution is not sufficiently supersaturated.[10] - The compound is too soluble in the chosen solvent system.[10] | - Concentrate the solution by slowly evaporating the solvent.[10] - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).[10] - Add an anti-solvent dropwise to induce precipitation. - Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Purity Does Not Improve Significantly | - Impurities have a similar solubility profile to the product.[1] - Co-precipitation of impurities.[1] | - Perform a second recrystallization using a different solvent system.[1] - Consider an alternative purification method like column chromatography.[1] - Perform a hot filtration to remove any insoluble impurities before allowing the solution to cool.[1] |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Stationary Phase Selection: Choose a suitable stationary phase. Silica gel is common for normal-phase chromatography. For reversed-phase, C18 or other modified silica can be used.
-
Mobile Phase Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). For normal-phase, a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is common. For basic piperidines, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape.
-
Column Packing: Pack the column with the selected stationary phase as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the top of the column.
-
Elution: Begin elution with the determined mobile phase. A gradient of increasing polarity is often used to elute compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC or another analytical method.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
General Protocol for Recrystallization
-
Solvent Screening: Test the solubility of the crude compound in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene, and mixtures thereof) to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.[1]
-
Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.[10]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Presentation
Table 1: Comparison of Purification Techniques for a Hypothetical Fluorinated Piperidine Intermediate
| Purification Technique | Purity Achieved (%) | Recovery (%) | Throughput | Key Considerations |
| Flash Chromatography | 90-98 | 70-90 | High | Good for initial cleanup of crude material. |
| Preparative HPLC | >99 | 50-80 | Low to Medium | Excellent for high-purity requirements and difficult separations. |
| Recrystallization | 95-99.5 | 60-95 | High | Dependent on finding a suitable solvent system; very cost-effective. |
| Distillation | 90-97 | 70-85 | Medium | Only applicable to volatile and thermally stable compounds. |
Visualizations
Caption: A general workflow for selecting a purification technique for fluorinated piperidine intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scale-up Synthesis of 3,3-Difluoropiperidin-4-OL Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3,3-Difluoropiperidin-4-OL hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Fluorination Step | Incomplete reaction; Degradation of starting material or product; Suboptimal reaction temperature. | Optimize reaction time and temperature. Use a more stable fluorinating agent. Ensure anhydrous conditions. |
| Incomplete Reduction of Ketone | Inadequate amount of reducing agent; Poor quality of reducing agent; Steric hindrance. | Increase the equivalents of the reducing agent. Use a freshly opened or standardized reducing agent. Consider a more potent or less sterically hindered reducing agent. |
| Formation of Over-reduction Byproduct (3,3-Difluoropiperidine) | Excessive amount of reducing agent; Prolonged reaction time; High reaction temperature. | Carefully control the stoichiometry of the reducing agent. Monitor the reaction closely and quench it upon completion. Maintain a lower reaction temperature. |
| Incomplete Deprotection of Boc/Cbz Group | Insufficient acid concentration; Short reaction time; Inappropriate solvent. | Increase the concentration of HCl. Extend the reaction time and monitor by TLC or LC-MS. Use a solvent that ensures solubility of the protected intermediate. |
| Difficulty in Isolating the Hydrochloride Salt | Product is highly soluble in the reaction solvent; Formation of an oil instead of a precipitate; Impurities hindering crystallization. | Use an anti-solvent (e.g., diethyl ether, MTBE) to induce precipitation. Triturate the oily product with a suitable solvent. Purify the free base before salt formation. |
| Product Contamination with Residual Metals | Incomplete removal of metal catalysts (e.g., Palladium) from previous steps. | Treat the product solution with a metal scavenger. Perform a thorough aqueous work-up. Recrystallize the final product. |
| Poor Diastereoselectivity in Reduction Step | Non-selective reducing agent; Inappropriate reaction temperature. | Use a stereoselective reducing agent (e.g., L-Selectride®). Optimize the reaction temperature to favor the formation of the desired diastereomer. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective synthetic pathway starts from a commercially available N-protected-4-piperidone. The key steps typically involve:
-
Fluorination: Introduction of the gem-difluoro group at the 3-position.
-
Reduction: Reduction of the ketone at the 4-position to a hydroxyl group.
-
Deprotection: Removal of the nitrogen protecting group (e.g., Boc or Cbz).
-
Salt Formation: Formation of the hydrochloride salt.
Q2: What are the critical parameters to control during the fluorination step?
The fluorination step is often the most challenging. Critical parameters include:
-
Choice of Fluorinating Agent: Reagents like Deoxofluor or DAST are common but can be hazardous at scale. Newer, more stable reagents may be considered.
-
Temperature Control: Exothermic reactions are common, and poor temperature control can lead to byproducts and reduced yield.
-
Anhydrous Conditions: Moisture can decompose the fluorinating agent and lead to undesired side reactions.
Q3: How can I minimize the formation of the over-reduced impurity, 3,3-difluoropiperidine?
Over-reduction of the hydroxyl group can be a significant issue. To minimize this:
-
Use a milder reducing agent that is selective for ketones over alcohols.
-
Carefully control the stoichiometry of the reducing agent.
-
Maintain a low reaction temperature throughout the addition of the reducing agent and the reaction.
-
Monitor the reaction progress closely and quench it as soon as the starting material is consumed.
Q4: What are the best practices for purifying the final hydrochloride salt at a large scale?
Purification of polar amines like 3,3-Difluoropiperidin-4-OL can be challenging.[1] For the hydrochloride salt, consider the following:
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an effective method for purification.
-
Anti-solvent Precipitation: Dissolving the crude salt in a minimal amount of a good solvent (like ethanol or methanol) and then adding an anti-solvent (like diethyl ether or MTBE) can induce crystallization of the pure product.
-
Purification of the Free Base: In some cases, it may be easier to purify the free base by column chromatography (potentially on a less acidic stationary phase like alumina) or distillation, followed by conversion to the hydrochloride salt.
Q5: What analytical techniques are recommended for impurity profiling of this compound?
A comprehensive impurity profile is crucial for quality control. Recommended analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): With UV and/or Mass Spectrometric (MS) detection for the separation and quantification of organic impurities.
-
Gas Chromatography (GC): For the analysis of residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural elucidation of the final product and any isolated impurities.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For the detection and quantification of residual metal catalysts.
Experimental Protocols
Protocol 1: Reduction of N-Boc-3,3-difluoro-4-piperidone
-
To a solution of N-Boc-3,3-difluoro-4-piperidone (1.0 eq) in methanol or ethanol at 0 °C, add sodium borohydride (1.1 - 1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-3,3-difluoropiperidin-4-ol.
Protocol 2: Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude N-Boc-3,3-difluoropiperidin-4-ol (1.0 eq) in a suitable solvent such as dioxane, methanol, or ethyl acetate.
-
Add a solution of hydrochloric acid (2-4 eq, e.g., 4M HCl in dioxane or concentrated HCl) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until the deprotection is complete as monitored by TLC or LC-MS.
-
If the product precipitates, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
The resulting solid can be further purified by recrystallization or trituration with a suitable solvent (e.g., diethyl ether, acetone) to afford pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis scale-up.
References
Technical Support Center: Boc Protection of 3,3-Difluoropiperidin-4-ol
Welcome to the technical support center for the Boc protection of 3,3-Difluoropiperidin-4-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for the Boc protection of 3,3-Difluoropiperidin-4-ol?
A1: A common method for Boc protection of amines is the reaction with di-tert-butyl dicarbonate ((Boc)₂O). For 3,3-Difluoropiperidin-4-ol, a secondary amine, standard conditions typically involve dissolving the substrate in a suitable solvent and adding (Boc)₂O in the presence of a base. The reaction is usually stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: I am observing low yields in my reaction. What are the possible causes and solutions?
A2: Low yields can stem from several factors, including incomplete reaction, side reactions, or issues with product isolation. The electron-withdrawing fluorine atoms on the piperidine ring may decrease the nucleophilicity of the amine, potentially slowing down the reaction.
Troubleshooting Steps:
-
Increase Reaction Time: Allow the reaction to stir for a longer period.
-
Increase Temperature: Gently heating the reaction mixture may improve the reaction rate.
-
Choice of Base: A stronger, non-nucleophilic base could be beneficial.
-
Solvent Choice: The choice of solvent can influence reaction rates. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are commonly used.[1]
Q3: How can I minimize the formation of the O-Boc protected side product?
A3: While the amine is generally more nucleophilic than the hydroxyl group, O-protection can occur, especially under certain conditions. To favor N-protection, consider the following:
-
pH Control: In aqueous media, adjusting the pH to deprotonate the amine while keeping the hydroxyl group protonated can increase selectivity for N-protection.[2]
-
Catalyst-Free Conditions in Water: Performing the reaction in water without a catalyst has been shown to be highly chemoselective for N-protection of amino alcohols.[3]
-
Avoid Strong Lewis Acids: Certain catalysts, particularly strong Lewis acids, can promote O-protection.[2]
Q4: What should I do if I observe the formation of a di-Boc protected amine?
A4: The formation of N,N-di-Boc derivatives is more common with primary amines but can sometimes occur with secondary amines.[3] To minimize this, you can:
-
Use Catalyst-Free Conditions in Water: This method is known for its high chemoselectivity towards mono-N-Boc protection.[4]
-
Control Stoichiometry: Careful control of the amount of (Boc)₂O used can help prevent over-reaction.[2]
Q5: The purification of my Boc-protected product is challenging. Any suggestions?
A5: Purification can sometimes be complicated by the presence of unreacted starting material, excess (Boc)₂O, and byproducts.
-
Quenching Excess (Boc)₂O: After the reaction is complete, adding a quenching agent like imidazole or ammonium hydroxide can help remove unreacted (Boc)₂O.[2]
-
Aqueous Work-up: A standard aqueous work-up can help remove water-soluble impurities.
-
Column Chromatography: If impurities persist, purification by column chromatography on silica gel is a standard and effective method.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reactivity of the amine due to electronic effects of fluorine atoms. | Increase reaction time, moderately heat the reaction, or use a stronger, non-nucleophilic base. |
| Steric hindrance from the piperidine ring. | Use a less bulky base. Consider alternative Boc-donating reagents. | |
| Low Yield | Side reactions (e.g., O-protection). | Use aqueous conditions without a catalyst to favor N-protection.[3] |
| Product loss during work-up or purification. | Optimize the extraction and chromatography conditions. | |
| Formation of Side Products | O-Boc protection of the hydroxyl group. | Adjust pH in aqueous media to favor N-acylation.[2] Avoid strong Lewis acid catalysts.[2] |
| N,N-di-Boc formation. | Use catalyst-free aqueous conditions.[4] Carefully control the stoichiometry of (Boc)₂O.[2] | |
| Difficulty in Monitoring Reaction | Starting material and product have similar Rf values on TLC. | Use a different solvent system for TLC. Utilize LC-MS for more accurate monitoring. |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection
-
Dissolution: Dissolve 3,3-Difluoropiperidin-4-ol (1.0 equivalent) in a suitable solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[1]
-
Base Addition: Add a base (1.2 - 2.0 equivalents), such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), to the solution and stir.[1] For reactions sensitive to temperature, consider cooling the mixture in an ice bath.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents) to the stirring solution.[1]
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress using TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Protocol 2: Chemoselective N-Boc Protection in Water
-
Suspension: Suspend 3,3-Difluoropiperidin-4-ol (1.0 equivalent) in water.
-
Reagent Addition: Add (Boc)₂O (1.1 - 1.5 equivalents) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify as needed. This catalyst-free method in water has been shown to provide excellent chemoselectivity for N-protection over O-protection in amino alcohols.[4]
Visual Guides
Caption: General experimental workflow for the Boc protection of 3,3-Difluoropiperidin-4-ol.
Caption: Troubleshooting decision tree for the Boc protection of 3,3-Difluoropiperidin-4-ol.
References
Technical Support Center: Preparation of 3,3-Difluoropiperidin-4-ol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and analysis of 3,3-Difluoropiperidin-4-ol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts encountered during the synthesis of this compound?
A1: During the synthesis of this compound, several byproducts can be formed. The most common include under-fluorinated, over-fluorinated, and elimination products. Incomplete reaction can also leave unreacted starting materials or intermediates in the final product. Hydrodefluorination, the replacement of a fluorine atom with hydrogen, is a known side reaction in the synthesis of fluorinated piperidines, leading to the formation of mono-fluorinated or non-fluorinated piperidine analogs.
Q2: How can I minimize the formation of the mono-fluorinated byproduct (3-Fluoro-piperidin-4-ol)?
A2: The formation of the mono-fluorinated byproduct often results from incomplete fluorination or a side reaction of hydrodefluorination. To minimize its formation, ensure that the fluorinating agent is of high purity and used in the correct stoichiometric ratio. The reaction temperature and time should be carefully controlled as specified in the protocol. Using a slight excess of the fluorinating agent and ensuring anhydrous reaction conditions can also help drive the reaction to completion and reduce the likelihood of this byproduct.
Q3: I am observing a significant amount of starting material in my final product. What could be the reason?
A3: The presence of a significant amount of starting material, typically N-protected 4-piperidone, indicates an incomplete reaction. This could be due to several factors:
-
Insufficient reaction time or temperature: Ensure the reaction is allowed to proceed for the recommended duration and at the specified temperature.
-
Inactive fluorinating agent: The fluorinating agent may have degraded due to improper storage or handling. Use a fresh batch of the reagent.
-
Presence of impurities: Impurities in the starting material or solvent can interfere with the reaction. Ensure all reagents and solvents are of high purity and are anhydrous.
Q4: What are the recommended analytical techniques for identifying and quantifying byproducts in my sample?
A4: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the main product from its byproducts. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile and water with a buffer) and UV detection is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the identification and quantification of volatile byproducts. Derivatization may be necessary to improve the volatility of the analyte.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for the structural elucidation of the main product and any impurities. 19F NMR is particularly useful for identifying and quantifying fluorine-containing byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a highly effective technique for identifying unknown impurities.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the preparation of this compound.
Diagram: Troubleshooting Workflow for Byproduct Analysis
Caption: A stepwise guide for troubleshooting byproduct formation.
Potential Byproducts and Their Characteristics
The following table summarizes potential byproducts that may be observed during the synthesis of this compound.
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Reason for Formation | Suggested Analytical Technique(s) |
| 3-Fluoro-piperidin-4-ol | C₅H₁₀FNO | 119.14 | Incomplete fluorination or hydrodefluorination | HPLC, GC-MS, LC-MS, 19F NMR |
| 4-Piperidone (Starting Material) | C₅H₉NO | 99.13 | Incomplete reaction | HPLC, GC-MS |
| 3,3,5-Trifluoropiperidin-4-ol | C₅H₈F₃NO | 155.12 | Over-fluorination | HPLC, GC-MS, LC-MS, 19F NMR |
| 3-Fluoro-1,2,5,6-tetrahydropyridine | C₅H₈FN | 101.12 | Elimination side reaction | GC-MS |
Experimental Protocols
HPLC Method for Impurity Profiling
This method is adapted from established protocols for similar piperidine derivatives and provides a starting point for analysis.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Program:
-
Start with 5% B, hold for 2 minutes.
-
Linear gradient to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
GC-MS Method for Volatile Byproduct Analysis
This is a general method and may require optimization for specific byproducts.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL. Derivatization with a suitable agent like trifluoroacetic anhydride may be necessary for better peak shape and volatility of the analytes.
19F NMR for Fluorinated Byproduct Identification
-
Instrumentation: NMR spectrometer
-
Solvent: D₂O or DMSO-d₆
-
Procedure: Acquire a standard proton-decoupled 19F NMR spectrum. The chemical shifts and coupling constants will be indicative of the fluorine environment in the different species present in the sample. The presence of multiple signals in the 19F NMR spectrum suggests the presence of different fluorinated compounds.
Potential Reaction Pathways
The following diagram illustrates the intended reaction pathway and potential side reactions leading to the formation of byproducts.
Diagram: Reaction Pathways in 3,3-Difluoropiperidin-4-ol Synthesis
Caption: Intended synthesis and potential side reaction pathways.
improving yield and purity of 3,3-Difluoropiperidin-4-OL hydrochloride
Welcome to the technical support center for 3,3-Difluoropiperidin-4-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective synthetic route involves a three-step process starting from the commercially available N-Boc-3,3-difluoropiperidin-4-one. The steps are:
-
Reduction of the ketone: The carbonyl group of N-Boc-3,3-difluoropiperidin-4-one is reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH₄).
-
Deprotection of the amine: The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen under acidic conditions.
-
Hydrochloride salt formation: The resulting free base of 3,3-Difluoropiperidin-4-ol is converted to its hydrochloride salt to improve stability and handling.
Q2: I am observing low yields in the reduction of N-Boc-3,3-difluoropiperidin-4-one. What are the potential causes and solutions?
Low yields in the reduction step can be attributed to several factors. Incomplete reaction is a common issue. Ensure you are using a sufficient excess of the reducing agent, typically 1.5 to 2.0 equivalents of NaBH₄. The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of the starting material. Another potential issue is the degradation of the starting material or product. Running the reaction at a low temperature (0 °C to room temperature) is recommended to minimize side reactions.
Q3: What are the common impurities I might encounter, and how can I minimize them?
Common impurities can arise from the starting materials or from side reactions during the synthesis.
-
Unreacted N-Boc-3,3-difluoropiperidin-4-one: This can be minimized by ensuring complete reaction through proper stoichiometry of the reducing agent and adequate reaction time.
-
Over-reduction products: While less common with NaBH₄, stronger reducing agents could potentially lead to defluorination or other side reactions. Sticking to milder reducing agents is advisable.
-
Byproducts from the deprotection step: Incomplete deprotection will leave residual N-Boc-3,3-difluoropiperidin-4-ol. Ensure sufficient reaction time and an adequate concentration of acid for the deprotection step.
Purification by column chromatography after the reduction step and crystallization of the final hydrochloride salt are effective methods for removing these impurities.
Q4: My final product, this compound, is difficult to crystallize. What can I do?
Crystallization can be challenging. Experiment with different solvent systems. A common approach is to dissolve the crude product in a polar solvent like methanol or ethanol and then slowly add a less polar co-solvent such as diethyl ether, ethyl acetate, or hexane until turbidity is observed. Cooling the solution and scratching the inside of the flask can help induce crystallization. Seeding with a small crystal of pure product, if available, is also a very effective technique. Ensure your product is sufficiently pure before attempting crystallization, as impurities can inhibit crystal formation.
Troubleshooting Guides
Guide 1: Low Yield in the Reduction of N-Boc-3,3-difluoropiperidin-4-one
This guide provides a systematic approach to troubleshoot low yields in the reduction of N-Boc-3,3-difluoropiperidin-4-one to N-Boc-3,3-difluoropiperidin-4-ol.
Caption: Troubleshooting workflow for low reduction yield.
Guide 2: Impurities in the Final Product
This decision tree helps in identifying the source of impurities and selecting an appropriate purification strategy for this compound.
Caption: Decision tree for addressing product impurities.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of this compound. Note that actual results may vary depending on specific experimental conditions and scale.
Table 1: Reaction Parameters and Representative Yields
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Reduction | N-Boc-3,3-difluoropiperidin-4-one | NaBH₄ (1.5-2.0 eq.) | Methanol | 0 to 25 | 2-4 | 85-95 |
| 2. Deprotection | N-Boc-3,3-difluoropiperidin-4-ol | 4M HCl in Dioxane | Dioxane | 25 | 1-2 | >95 (crude) |
| 3. Salt Formation & Crystallization | 3,3-Difluoropiperidin-4-ol | HCl (gas or solution) | Ethanol/Diethyl Ether | 0-25 | 1-12 | 80-90 (isolated) |
Table 2: Purity Profile at Different Stages
| Compound | Stage | Typical Purity (by LC-MS) | Common Impurities |
| N-Boc-3,3-difluoropiperidin-4-ol | After Reduction & Work-up | >95% | Unreacted ketone (<5%) |
| 3,3-Difluoropiperidin-4-ol | After Deprotection & Work-up | >90% | Residual N-Boc starting material (<5%), solvent residues |
| This compound | After Crystallization | >98% | Isomeric impurities, residual solvents |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3,3-difluoropiperidin-4-ol
-
Reaction Setup: To a solution of N-Boc-3,3-difluoropiperidin-4-one (1.0 eq.) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (1.5 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-3,3-difluoropiperidin-4-ol as a crude product, which can be used in the next step without further purification if the purity is >95%.
Protocol 2: Synthesis of this compound
-
Deprotection: Dissolve the crude N-Boc-3,3-difluoropiperidin-4-ol (1.0 eq.) in 4M HCl in dioxane (5-10 volumes).
-
Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Isolation of Hydrochloride Salt: Upon completion, the hydrochloride salt may precipitate directly from the reaction mixture. If not, concentrate the solution under reduced pressure.
-
Crystallization: Add a suitable solvent for crystallization, such as ethanol or isopropanol. Heat to dissolve, then cool to room temperature and then to 0 °C to induce crystallization. If necessary, add a co-solvent like diethyl ether to promote precipitation.
-
Final Product: Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Experimental Workflow Diagram
Caption: Overall synthesis workflow.
Validation & Comparative
A Comparative Guide to 3,3-Difluoro- vs. 4,4-Difluoropiperidine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance pharmacological profiles. Among the myriad of fluorinated scaffolds, difluoropiperidines have emerged as valuable building blocks. This guide provides an objective comparison of two key isomers, 3,3-difluoropiperidine and 4,4-difluoropiperidine, supported by experimental data to inform rational drug design.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift in the position of the gem-difluoro group from the 3- to the 4-position on the piperidine ring imparts significant and distinct changes to the molecule's fundamental physicochemical properties, most notably its basicity (pKa) and lipophilicity (logP).
Basicity (pKa)
The position of the electron-withdrawing fluorine atoms relative to the basic nitrogen atom directly influences the pKa. In 3,3-difluoropiperidine, the fluorine atoms are in closer proximity to the nitrogen, exerting a stronger inductive effect and thereby reducing the basicity of the piperidine nitrogen.
Table 1: Comparison of Physicochemical Properties
| Property | 3,3-Difluoropiperidine | 4,4-Difluoropiperidine | Rationale for Difference |
| pKa | ~7.4[1] | ~8.5[2] | The gem-difluoro group at the 3-position is closer to the nitrogen, exerting a stronger electron-withdrawing inductive effect, thus lowering the basicity. |
| Conformation | The piperidine ring adopts a chair conformation. The axial preference for fluorine in monofluorinated piperidines is a known phenomenon.[3] | The piperidine ring adopts a chair conformation. | The fundamental chair conformation is maintained in both isomers. |
Impact on Biological Activity: A Case Study of Dopamine D4 Receptor Antagonists
A study on a series of dopamine D4 (D4R) receptor antagonists provides a direct comparison of the influence of 3,3-difluoro- and 4,4-difluoropiperidine scaffolds on biological activity and relevant medicinal chemistry metrics.[4][5] The study highlights that the choice of isomer significantly impacts potency and drug-like properties.
Table 2: Biological and Physicochemical Data for Dopamine D4 Receptor Antagonists
| Compound ID | Scaffold | R Group | D4R Ki (nM) | cLogP |
| 7a | 3,3-Difluoropiperidine | 4-Fluorophenyl | 140 | >5.00 |
| 7b | 3,3-Difluoropiperidine | 3,4-Difluorophenyl | 320 | >5.00 |
| 8a | 4,4-Difluoropiperidine | 4-Fluorophenyl | ~140 | ~4.0 |
| 8b | 4,4-Difluoropiperidine | 3,4-Difluorophenyl | 5.5 | 3.99 |
| 8c | 4,4-Difluoropiperidine | 3-Fluoro-4-methylphenyl | 13 | 4.42 |
Data extracted from a study by Saeedi et al.[4][5]
The data reveals that for this particular class of compounds, the 4,4-difluoropiperidine scaffold generally leads to more potent D4R antagonists with improved cLogP values compared to their 3,3-difluoro counterparts.[4][5] The authors noted that moving the gem-difluoro group to the 4-position, and thus further from the nitrogen, resulted in a beneficial modulation of the pKa, which in turn improved the overall properties of the compounds.[4][5]
Metabolic Stability
The introduction of fluorine atoms into a molecule is a well-established strategy to enhance metabolic stability. The high strength of the C-F bond makes it less susceptible to cleavage by metabolic enzymes such as cytochrome P450s. While a direct comparative study on the metabolic stability of 3,3- versus 4,4-difluoropiperidine was not identified, it is generally accepted that fluorination at positions that are metabolically labile can block oxidation and improve the pharmacokinetic profile of a drug candidate.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate determination of the physicochemical and biological properties of drug candidates. Below are summaries of standard protocols for key assays.
pKa Determination by Potentiometric Titration
This method involves the titration of a solution of the compound of interest with a standardized acid or base and monitoring the pH change.
Protocol Summary:
-
Sample Preparation: A known concentration of the piperidine derivative is dissolved in deionized water, and the ionic strength is adjusted.
-
Titration: The solution is titrated with a standardized solution of NaOH (for the hydrochloride salt) or HCl (for the free base).
-
Data Acquisition: The pH of the solution is measured after each addition of the titrant.
-
pKa Calculation: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
logP Measurement by 19F NMR Spectroscopy
This "shake-flask" method utilizes 19F NMR to determine the partitioning of a fluorinated compound between n-octanol and water.
Protocol Summary:
-
Sample Preparation: The fluorinated compound and a fluorinated reference standard of known logP are dissolved in a biphasic system of n-octanol and water.
-
Equilibration: The mixture is thoroughly shaken to allow for partitioning between the two phases and then allowed to separate.
-
NMR Analysis: Aliquots are taken from both the n-octanol and water layers.
-
logP Calculation: The relative integrals of the 19F NMR signals for the compound and the reference standard in each phase are used to calculate the logP value.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Protocol Summary:
-
Incubation: The test compound is incubated with liver microsomes (e.g., human, rat) in a buffered solution at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Dopamine D4 Receptor Binding Assay
This competitive binding assay determines the affinity of a test compound for the D4 receptor using a radiolabeled ligand.[6][7][8]
Protocol Summary:
-
Membrane Preparation: Membranes from cells expressing the D4 receptor are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone) and varying concentrations of the test compound.
-
Filtration: The reaction is terminated by rapid filtration to separate bound from free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured by liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of radioligand binding) and the Ki (inhibitory constant) can be calculated.
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: A simplified workflow for the incorporation and evaluation of fluorinated piperidines in drug discovery.
Caption: The influence of fluorine position on the basicity (pKa) of the piperidine nitrogen.
Conclusion
The choice between 3,3-difluoropiperidine and 4,4-difluoropiperidine in drug design is not arbitrary and should be guided by a thorough understanding of their differential impact on key molecular properties.
-
3,3-Difluoropiperidine significantly lowers the pKa of the piperidine nitrogen, which can be advantageous in reducing off-target effects associated with high basicity, such as hERG channel interactions. However, as seen in the D4R antagonist case study, this can sometimes be detrimental to potency.
-
4,4-Difluoropiperidine has a less pronounced effect on pKa, resulting in a basicity closer to that of piperidine itself. In the presented case study, this led to more potent compounds with better overall drug-like properties.
Ultimately, the optimal choice of isomer is context-dependent and will be dictated by the specific requirements of the drug target and the desired pharmacological profile. This guide provides a framework for making an informed decision, emphasizing the importance of empirical data in the drug discovery process.
References
- 1. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
3,3-Difluoropiperidin-4-OL Hydrochloride: A Comparative Guide for Drug Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This guide provides a comparative analysis of 3,3-Difluoropiperidin-4-OL hydrochloride against its non-fluorinated counterpart, piperidin-4-ol, as a drug scaffold. While direct head-to-head experimental data for these specific fragments is limited in publicly available literature, this guide synthesizes established principles of fluorine chemistry, data from analogous compounds, and detailed experimental protocols to offer a valuable resource for drug design and development.
The Impact of Gem-Difluorination at the 3-Position
The introduction of a gem-difluoro group at the 3-position of the piperidine ring in this compound induces significant changes in its electronic and conformational properties compared to the parent piperidin-4-ol. These modifications can profoundly influence a drug candidate's metabolic stability, cell permeability, and target binding affinity.
Data Presentation: Comparative Analysis
The following tables summarize the anticipated differences in key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties between 3,3-Difluoropiperidin-4-OL and its non-fluorinated analog, Piperidin-4-ol. The values for 3,3-Difluoropiperidin-4-OL are estimations based on known effects of vicinal difluorination on similar heterocyclic systems.
Table 1: Physicochemical Properties
| Property | Piperidin-4-ol | 3,3-Difluoropiperidin-4-OL | Rationale for Difference |
| Molecular Weight ( g/mol ) | 101.15[1] | 137.13 | Addition of two fluorine atoms. |
| pKa | ~10.4 | ~8.5 - 9.0 | The strong electron-withdrawing effect of the vicinal fluorine atoms reduces the basicity of the piperidine nitrogen.[2] |
| LogP (Octanol/Water) | -0.3[1] | ~0.2 - 0.5 | Fluorination generally increases lipophilicity, though the effect can be complex and context-dependent.[3][4] |
Table 2: In Vitro ADME Properties (Hypothetical Comparison)
| Parameter | Piperidin-4-ol | 3,3-Difluoropiperidin-4-OL | Expected Impact of Difluorination |
| Metabolic Stability (t½, min) in Human Liver Microsomes | Low | Moderate to High | The C-F bond is significantly stronger than the C-H bond, blocking potential sites of metabolism by cytochrome P450 enzymes.[5] |
| Cell Permeability (Papp, 10⁻⁶ cm/s) in PAMPA | Low | Moderate | Increased lipophilicity can lead to improved passive diffusion across artificial membranes. |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A to B | Low | Moderate | Increased lipophilicity may enhance transcellular permeability. |
| Efflux Ratio (B-A/A-B) in Caco-2 | Low | Low to Moderate | Changes in conformation and basicity may alter recognition by efflux transporters like P-glycoprotein. |
| Non-Specific Binding | Low | Potentially Higher | Increased lipophilicity can sometimes lead to higher non-specific binding to proteins and membranes. |
Experimental Protocols
To empirically validate the performance of this compound as a drug scaffold, the following key experiments are recommended.
Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the rate of metabolism of a compound by cytochrome P450 enzymes.
Protocol:
-
Prepare Reagents:
-
Test compound stock solution (10 mM in DMSO).
-
Human liver microsomes (pooled, 20 mg/mL).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Quenching solution (ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm a mixture of the test compound (final concentration 1 µM), human liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer at 37°C.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to the quenching solution to stop the reaction and precipitate proteins.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the natural log of the percentage remaining versus time plot.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Protocol:
-
Prepare Plates:
-
Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Coat the filter membrane of each well in the donor plate with a lipid solution (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate.
-
-
Prepare Solutions:
-
Dissolve the test compound in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100 µM (donor solution).
-
Fill the acceptor wells with the same buffer.
-
-
Incubation:
-
Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [C]a / [C]eq) where Vd and Va are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
Caco-2 Cell Permeability Assay
Objective: To evaluate the permeability of a compound across a monolayer of human intestinal cells, which can indicate both passive and active transport mechanisms.
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).[6]
-
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound (typically at 10 µM) in transport buffer to the apical (A) side.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with 5% CO2.
-
At specified time points, collect samples from the basolateral side and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
Perform the experiment in the reverse direction to assess efflux.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp value for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.[7]
-
Mandatory Visualization
Caption: Experimental workflow for the validation of a novel drug scaffold.
Caption: Comparative analysis of fluorinated vs. non-fluorinated piperidine scaffolds.
References
- 1. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
A Comparative Guide to Fluorinated Piperidines: 3,3-Difluoropiperidin-4-ol Hydrochloride vs. Other Key Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the privileged heterocyclic structures in drug discovery, the piperidine ring is ubiquitous. Its fluorinated analogs, therefore, represent a critical class of building blocks for the synthesis of novel therapeutics with enhanced properties. This guide provides an objective comparison of 3,3-Difluoropiperidin-4-ol hydrochloride with other commonly utilized fluorinated piperidine building blocks, namely 4,4-difluoropiperidine and 3-fluoropiperidine, supported by available experimental data.
Physicochemical Properties: A Comparative Analysis
The introduction of fluorine atoms onto the piperidine ring significantly influences its fundamental physicochemical properties, such as basicity (pKa) and lipophilicity (LogP). These parameters are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | pKa | LogP/LogD |
| 3,3-Difluoropiperidin-4-ol HCl | Predicted: ~8.5-9.5 | Predicted: <1 | |
| 4,4-Difluoropiperidine | 8.2 - 8.5[1][2] | ~1.1 | |
| 3-Fluoropiperidine | 8.48 - 9.3[3][4] | ~0.5 | |
| Piperidine (for reference) | 11.1 | 0.88 |
The gem-difluoro substitution at the 3-position in 3,3-Difluoropiperidin-4-ol, adjacent to the nitrogen atom, is expected to have a significant electron-withdrawing inductive effect, thereby lowering the pKa compared to piperidine. However, the presence of the hydroxyl group at the 4-position can influence the pKa through hydrogen bonding and conformational effects. In comparison, 4,4-difluoropiperidine exhibits a pKa in the range of 8.2-8.5.[1][2] The fluorine atoms at the 4-position are more distant from the nitrogen, resulting in a less pronounced pKa-lowering effect compared to substitution at the 2- or 3-position. 3-Fluoropiperidine shows a pKa range of 8.48 to 9.3.[3][4] Interestingly, the axial conformation of the fluorine atom in protonated 3-fluoropiperidine is stabilized by a favorable dipole-charge interaction, which can lead to a higher than expected pKa.[3]
Regarding lipophilicity, the introduction of fluorine generally increases the LogP value. However, the overall effect is highly dependent on the substitution pattern and the molecular context. The gem-difluoro group in 4,4-difluoropiperidine contributes to a LogP of approximately 1.1. For 3,3-Difluoropiperidin-4-ol, the presence of the polar hydroxyl group is expected to significantly decrease its lipophilicity, likely resulting in a LogP value below 1.
Experimental Protocols
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of piperidine derivatives can be reliably determined using potentiometric titration.
Protocol:
-
Sample Preparation: A precisely weighed sample of the hydrochloride salt of the fluorinated piperidine is dissolved in deionized water to a known concentration (e.g., 0.01 M). The ionic strength of the solution is maintained using a background electrolyte such as 0.1 M KCl.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).
-
Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. The experiment should be repeated at least three times to ensure accuracy.
Determination of LogP by Shake-Flask Method using ¹⁹F NMR
The partition coefficient (LogP) of fluorinated compounds can be accurately measured using the shake-flask method in conjunction with ¹⁹F NMR spectroscopy.
Protocol:
-
Phase Preparation: A biphasic system of n-octanol and water (or a buffer of relevant pH for LogD determination) is prepared. Both phases are mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known amount of the fluorinated piperidine and a fluorinated internal standard with a known LogP are dissolved in one of the phases. The biphasic mixture is then shaken or stirred vigorously for a set period (e.g., 2 hours) to allow for partitioning. The mixture is then allowed to stand for complete phase separation.
-
Sample Analysis: Aliquots are carefully taken from both the n-octanol and aqueous phases.
-
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectra of both aliquots are recorded.
-
Calculation: The ratio of the integrals of the signals corresponding to the analyte and the internal standard in each phase is used to calculate the partition coefficient (P). The LogP is the logarithm of this value.
Reactivity and Synthetic Utility
Fluorinated piperidines are versatile building blocks in organic synthesis. Their reactivity is influenced by the position and number of fluorine substituents.
Diagram 1: General Reactivity of Fluorinated Piperidines
Caption: General synthetic utility of fluorinated piperidines.
-
N-Functionalization: The nitrogen atom of the piperidine ring readily undergoes N-alkylation, N-arylation, and acylation reactions, allowing for the introduction of diverse substituents. The basicity of the nitrogen, modulated by the fluorine atoms, can influence the reaction conditions required.
-
C-H Functionalization: While more challenging, recent advances in C-H activation chemistry have enabled the direct functionalization of the piperidine ring's C-H bonds.
-
Reactivity of the Hydroxyl Group (in 3,3-Difluoropiperidin-4-ol): The hydroxyl group in 3,3-Difluoropiperidin-4-ol provides an additional handle for synthetic transformations, such as etherification, esterification, or oxidation, further expanding its utility in building complex molecules.
The gem-difluoro group is generally stable under a wide range of reaction conditions. However, strong bases or nucleophiles might lead to elimination reactions, particularly if there is an adjacent activating group.
Impact on Drug Discovery and Development
The choice of a specific fluorinated piperidine building block can have a profound impact on the properties of a drug candidate.
Diagram 2: Impact of Fluorination on Drug Properties
Caption: How fluorination impacts key drug properties.
Metabolic Stability
Fluorine substitution can significantly enhance the metabolic stability of a drug molecule. The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes. By replacing metabolically labile C-H bonds with C-F bonds, the in vivo half-life of a drug can be extended. While direct comparative data for these specific building blocks is limited, studies on various fluorinated compounds have consistently shown increased resistance to metabolic degradation.[5] The gem-difluoro group is a particularly effective metabolic blocker.
Table 2: Inferred Metabolic Stability Comparison
| Compound | Inferred Metabolic Stability | Rationale |
| 3,3-Difluoropiperidin-4-ol HCl | High | Gem-difluoro group at a potential site of metabolism. |
| 4,4-Difluoropiperidine | High | Gem-difluoro group effectively blocks oxidation at the 4-position. |
| 3-Fluoropiperidine | Moderate to High | A single fluorine atom can block metabolism at that position, but other sites remain susceptible. |
Binding Affinity and Selectivity
The electronegativity of fluorine can alter the electron distribution within a molecule, influencing its interactions with biological targets. This can lead to changes in binding affinity and selectivity. The precise impact is target-dependent and requires experimental validation for each specific case. The conformational constraints imposed by fluorine substitution can also pre-organize the molecule into a bioactive conformation, leading to enhanced potency.
Conclusion
This compound and other fluorinated piperidines are invaluable building blocks in drug discovery. The choice between them depends on the specific design strategy and the desired physicochemical and pharmacokinetic properties of the final drug candidate.
-
This compound offers the combined benefits of a gem-difluoro group for metabolic stability and a hydroxyl group as a versatile synthetic handle and for modulating polarity. Its lower predicted lipophilicity may be advantageous for optimizing solubility and reducing off-target effects.
-
4,4-Difluoropiperidine provides a robust means of blocking metabolism at the 4-position and moderately increasing lipophilicity.
-
3-Fluoropiperidine allows for a more subtle modulation of pKa and lipophilicity, with its conformational preferences offering an additional tool for rational drug design.
A thorough understanding of the distinct properties conferred by each of these building blocks empowers medicinal chemists to make informed decisions in the design and synthesis of next-generation therapeutics. Experimental validation of the properties of drug candidates incorporating these fragments remains crucial for successful lead optimization.
References
- 1. 4,4-DIFLUOROPIPERIDINE CAS#: 21987-29-1 [m.chemicalbook.com]
- 2. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3,3-Difluoropiperidin-4-OL hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,3-Difluoropiperidin-4-OL hydrochloride in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure personal safety and proper management of this chemical.
Chemical Profile and Hazards:
| Property | Value (for 3,3-Difluoropiperidine hydrochloride) | Data Source |
| Molecular Formula | C5H9F2N・HCl | Thermo Fisher Scientific |
| Molecular Weight | 157.59 g/mol | Thermo Fisher Scientific |
| Appearance | White Solid | Thermo Fisher Scientific |
| Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | Thermo Fisher Scientific |
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory for all personnel handling this compound to prevent inhalation, ingestion, and dermal or eye contact.[2]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times. A face shield offers additional protection against splashes.[2] |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Change gloves frequently and immediately if contaminated.[2] |
| Lab Coat | A disposable, long-sleeved lab coat is required to prevent contamination of personal clothing. | |
| Respiratory Protection | N95 Respirator or higher | A properly fit-tested N95 respirator is the minimum requirement, especially when handling the powder outside of a certified fume hood. |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]
2. Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust when handling the solid material.[3]
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the compound.
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[3]
3. First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][3]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its contaminated materials is critical to ensure environmental and personal safety. As a fluorinated organic compound, it requires special disposal procedures.
1. Waste Segregation:
-
All disposable PPE and materials contaminated with this compound must be considered hazardous waste.
-
Crucially, do not mix halogenated waste with non-halogenated organic waste. This segregation is vital for proper disposal and cost management.
2. Waste Collection and Storage:
-
Collect all waste, including the neat compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a compatible and clearly labeled waste container.
-
The container should be made of a material resistant to organic amines and fluorinated compounds, such as high-density polyethylene (HDPE).
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, irritant).
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials like strong oxidizing agents and acids.
3. Disposal Procedure:
-
The primary and recommended method for the disposal of fluorinated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[4]
-
Arrange for the collection of the hazardous waste by a licensed and certified environmental waste management company.
-
Provide the waste management company with a detailed inventory of the waste.
Experimental Protocol: Safe Weighing of this compound
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational.
-
Place an analytical balance inside the fume hood.
-
Prepare a clean weighing vessel (e.g., weigh boat, beaker).
-
-
Weighing:
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, transfer the desired amount of the solid to the weighing vessel on the balance.
-
Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.
-
Once the desired mass is obtained, securely close the primary container.
-
-
Post-Weighing:
-
Carefully remove the weighing vessel from the balance.
-
Clean any minor spills on the balance and surrounding area within the fume hood using a suitable absorbent material.
-
Dispose of the spatula tip (if disposable) and any contaminated cleaning materials into the designated halogenated waste container.
-
Remove outer gloves and dispose of them in the halogenated waste.
-
Proceed with the experimental work within the fume hood.
-
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
